Product packaging for Methyl cis-2-hexenoate(Cat. No.:CAS No. 13894-64-9)

Methyl cis-2-hexenoate

Cat. No.: B15202258
CAS No.: 13894-64-9
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-WAYWQWQTSA-N
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Description

Methyl cis-2-hexenoate is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B15202258 Methyl cis-2-hexenoate CAS No. 13894-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13894-64-9

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl (Z)-hex-2-enoate

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5-

InChI Key

GFUGBRNILVVWIE-WAYWQWQTSA-N

Isomeric SMILES

CCC/C=C\C(=O)OC

Canonical SMILES

CCCC=CC(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-hexenoate is an unsaturated fatty acid methyl ester (FAME) that belongs to the class of organic compounds known as alpha,beta-unsaturated esters. Its chemical structure, characterized by a carbon-carbon double bond between the second and third carbon atoms with a cis or Z configuration, and a methyl ester functional group, imparts specific chemical reactivity and physical properties. This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its stereoselective synthesis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 2-hexenoate. It is important to note that much of the available data pertains to the (E,Z) mixture or the more common trans isomer due to the shared CAS number. However, the fundamental properties are expected to be similar for the cis isomer.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem
Molecular Weight 128.17 g/mol PubChem
Appearance Colorless liquidThe Good Scents Company[1]
Odor Fruity, green, pineapple-likeThe Good Scents Company[1]
Boiling Point 168-170 °C at 760 mmHgThe Good Scents Company[1]
Density 0.911 - 0.916 g/cm³ at 25 °CPubChem[2]
Refractive Index 1.432 - 1.438 at 20 °CThe Good Scents Company[1]
Solubility Very slightly soluble in water; soluble in alcohol and oils.PubChem[2]
Flash Point 44.44 °C (112 °F)The Good Scents Company[1]
logP (o/w) 1.9PubChem[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons, the methyl ester protons, and the protons of the propyl chain. The coupling constant (J-value) between the two vinyl protons is a key diagnostic feature for determining the stereochemistry of the double bond. For a cis configuration, the J-value is typically in the range of 8-12 Hz.

  • Vinyl Protons (H2 and H3): A doublet of doublets or a multiplet for the proton at C2 and a multiplet for the proton at C3. The coupling constant between these two protons would be indicative of the cis geometry.

  • Methyl Ester Protons (-OCH₃): A sharp singlet around 3.7 ppm.

  • Propyl Chain Protons (-CH₂CH₂CH₃): Multiplets for the methylene groups and a triplet for the terminal methyl group.

¹³C NMR: The carbon NMR spectrum would provide information about the different carbon environments in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 166-170 ppm.

  • Olefinic Carbons (C2 and C3): Signals in the range of 120-150 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around 51 ppm.

  • Propyl Chain Carbons: Signals in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=C Stretch (Alkene): A medium absorption band around 1640-1660 cm⁻¹.

  • =C-H Stretch (Alkene): A medium absorption band around 3000-3100 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

  • C-H Bending (out-of-plane) for cis-alkene: A characteristic band around 675-730 cm⁻¹.

Stereoselective Synthesis: Experimental Protocol

The synthesis of cis-α,β-unsaturated esters often presents a challenge due to the thermodynamic preference for the trans isomer. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for the stereoselective formation of alkenes. The following is a plausible experimental protocol for the synthesis of this compound based on a Z-selective Wittig olefination.

Principle

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides generally favor the formation of cis-alkenes.

Materials and Reagents
  • (Methoxycarbonylmethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or another suitable strong base

  • Dry tetrahydrofuran (THF)

  • Butyraldehyde

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

  • Silica gel for column chromatography

Procedure
  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend (methoxycarbonylmethyl)triphenylphosphonium bromide in dry THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of a strong base, such as sodium hydride (as a 60% dispersion in mineral oil), to the suspension with vigorous stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, during which the color of the solution should change, indicating the formation of the ylide.

  • Olefination Reaction:

    • Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of butyraldehyde (freshly distilled) to the ylide solution via a syringe.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The coupling constant of the vinyl protons in the ¹H NMR spectrum will be critical for confirming the cis stereochemistry.

Visualizations

G General Workflow for the Synthesis of this compound cluster_0 Ylide Generation cluster_1 Wittig Olefination cluster_2 Work-up and Purification A Suspend (Methoxycarbonylmethyl)triphenylphosphonium bromide in dry THF B Add strong base (e.g., NaH) at 0 °C A->B C Stir to form the phosphorus ylide B->C D Cool ylide solution to -78 °C C->D Freshly prepared ylide E Add Butyraldehyde D->E F Reaction to form alkene E->F G Quench with aq. NH4Cl F->G Crude product mixture H Extract with Et2O G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Final Product J->K Pure this compound G Factors Influencing Stereoselectivity in the Wittig Reaction cluster_0 Ylide Type cluster_1 Reaction Conditions cluster_2 Stereochemical Outcome A Wittig Reaction Conditions B Non-stabilized Ylides (e.g., alkyl substituents) A->B C Stabilized Ylides (e.g., ester, ketone substituents) A->C D Salt-free conditions A->D E Presence of Lithium Salts A->E F Solvent Polarity A->F G cis (Z)-Alkene (Kinetic Product) B->G Favors H trans (E)-Alkene (Thermodynamic Product) C->H Favors D->G Promotes E->H Can increase E-selectivity F->G Apolar solvents favor Z

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Confirmation of Methyl cis-2-Hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides an in-depth look at the methodologies and data interpretation involved in the structural elucidation and confirmation of methyl cis-2-hexenoate, a valuable unsaturated ester.

This document outlines the key spectroscopic techniques and a plausible synthetic route necessary for the unambiguous identification of the cis isomer. All quantitative data is presented in structured tables for clarity, and experimental workflows are detailed to allow for replication. Logical relationships in the structure elucidation process are visualized using Graphviz diagrams.

Synthesis of this compound

A reliable method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne. For this compound, the precursor would be methyl 2-hexynoate. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the saturated alkane.[1][2][3]

Experimental Protocol: Stereoselective Hydrogenation

Materials:

  • Methyl 2-hexynoate

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead acetate and quinoline)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., methanol, ethyl acetate)

  • Reaction flask equipped with a stir bar and a balloon filled with hydrogen

  • Filtration apparatus

Procedure:

  • Dissolve methyl 2-hexynoate in a suitable anhydrous solvent in the reaction flask.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the product.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Synthesis_Workflow Start Methyl 2-hexynoate Reaction Stereoselective Hydrogenation Start->Reaction Reactants H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Reactants->Reaction Filtration Filtration to remove catalyst Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography (optional) Evaporation->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Spectroscopic Analysis and Structure Confirmation

The following sections detail the expected spectroscopic data for this compound, which are essential for confirming its structure and stereochemistry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the connectivity of protons in a molecule and for deducing stereochemistry through the analysis of coupling constants. For this compound, the key diagnostic signals will be those of the vinylic protons. The coupling constant (J-value) between two protons on a cis-double bond is typically in the range of 6-12 Hz.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-2~5.8dt~11 (d), ~1.5 (t)
H-3~6.3dt~11 (d), ~7.5 (t)
O-CH~3.7s-
CH ₂-4~2.2q~7.5
CH ₂-5~1.5sextet~7.5
CH ₃-6~0.9t~7.5

Note: Predicted values are based on typical chemical shifts for similar structures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the number of unique carbon environments in a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-1 (C=O)~166
C-2 (=CH)~120
C-3 (=CH)~148
O-C H₃~51
C-4 (CH₂)~30
C-5 (CH₂)~22
C-6 (CH₃)~14

Note: Predicted values are based on typical chemical shifts for similar structures.

Structure_Elucidation_Logic cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Stereoselective Synthesis NMR_H ¹H NMR Synthesis->NMR_H Provides Sample NMR_C ¹³C NMR Synthesis->NMR_C Provides Sample IR IR Spectroscopy Synthesis->IR Provides Sample MS Mass Spectrometry Synthesis->MS Provides Sample Connectivity Molecular Connectivity NMR_H->Connectivity Proton Environment & Connectivity Stereochemistry Cis Isomer Confirmation NMR_H->Stereochemistry Coupling Constants (J ≈ 11 Hz) NMR_C->Connectivity Carbon Skeleton IR->Connectivity Functional Groups (C=O, C=C) MS->Connectivity Molecular Weight & Fragmentation Connectivity->Stereochemistry Establishes Basic Structure Final_Structure Final_Structure Stereochemistry->Final_Structure Confirmed Structure: This compound

Figure 2: Logical workflow for structure elucidation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands will confirm the presence of the ester and the carbon-carbon double bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹) (Predicted)Intensity
C=O (Ester)1720 - 1740Strong
C=C (Alkene)1640 - 1660Medium
=C-H (Vinylic)3000 - 3100Medium
C-O (Ester)1150 - 1250Strong
C-H (Aliphatic)2850 - 2960Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (128.17 g/mol ).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
128[M]⁺ (Molecular Ion)
97[M - OCH₃]⁺
69[M - COOCH₃]⁺
55[C₄H₇]⁺

Conclusion

The structure of this compound can be confidently elucidated and confirmed through a combination of stereoselective synthesis and comprehensive spectroscopic analysis. The key confirmation of the cis stereochemistry comes from the ¹H NMR coupling constant of the vinylic protons. The data presented in this guide provide a robust framework for the identification and characterization of this and similar unsaturated ester compounds, which is a critical step in various research and development applications.

References

The Enigmatic Aroma of Nature: A Technical Guide to the Natural Occurrence and Biosynthesis of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-2-hexenoate, a volatile organic compound, contributes to the characteristic aroma of various fruits. Despite its presence in nature, specific details regarding its biosynthesis, quantitative occurrence, and the prevalence of its cis isomer remain areas of active investigation. This technical guide synthesizes the current understanding of the natural occurrence of methyl 2-hexenoate, proposes a putative biosynthetic pathway for its cis isomer based on established principles of plant biochemistry, and provides detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, flavor science, and drug development.

Natural Occurrence

Methyl 2-hexenoate has been identified as a volatile component in a variety of plants, most notably in tropical fruits. While many studies do not differentiate between the cis and trans isomers, its presence is well-documented.

Table 1: Reported Natural Occurrences of Methyl 2-hexenoate

Natural SourcePlant SpeciesIsomer(s) ReportedReference(s)
Soursop (Fruit Pulp)Annona muricata(E)-2-hexenoate, 2-hexenoate (isomer not specified)[1][2]
Papaya (Fruit)Carica papaya2-hexenoate (isomer not specified)[3][4][5]
PeasPisum sativum2-hexenoate (isomer not specified)[6]
Amazon Water LilyVictoria amazonica2-hexenoate (isomer not specified)[6]

Biosynthesis of this compound: A Putative Pathway

Direct evidence for the biosynthetic pathway of this compound is scarce in current literature. However, based on the well-established lipoxygenase (LOX) pathway for the formation of C6 volatile compounds in plants, a putative biosynthetic route can be proposed.[7][8][9] This pathway utilizes polyunsaturated fatty acids as primary precursors.

The proposed biosynthesis commences with the release of α-linolenic acid from plant cell membranes, often triggered by tissue damage.[10] A cascade of enzymatic reactions then transforms this fatty acid into various volatile compounds, including the precursor to this compound.

The Lipoxygenase (LOX) Pathway

The LOX pathway is a major route for the production of "green leaf volatiles" (GLVs), which are C6 aldehydes, alcohols, and esters that contribute to the characteristic aroma of fresh leaves and many fruits.[7][8]

LOX_Pathway alpha_linolenic α-Linolenic Acid hydroperoxide 13-Hydroperoxy-linolenic Acid alpha_linolenic->hydroperoxide Lipoxygenase (LOX) cis_3_hexenal cis-3-Hexenal hydroperoxide->cis_3_hexenal Hydroperoxide Lyase (HPL) cis_3_hexenol cis-3-Hexenol cis_3_hexenal->cis_3_hexenol Alcohol Dehydrogenase (ADH) isomerization Isomerization cis_3_hexenal->isomerization oxidation Oxidation cis_3_hexenal->oxidation trans_2_hexenal trans-2-Hexenal isomerization->trans_2_hexenal hexenoic_acid cis-2-Hexenoic Acid oxidation->hexenoic_acid methylation Methylation hexenoic_acid->methylation methyl_hexenoate This compound methylation->methyl_hexenoate Carboxylic Acid Methyltransferase Extraction_Workflow start Fruit Sample Homogenization extraction Headspace Solid-Phase Microextraction (HS-SPME) start->extraction Incubation desorption Thermal Desorption in GC Inlet extraction->desorption SPME Fiber Transfer analysis GC-MS Analysis desorption->analysis Analyte Injection end Data Processing and Identification analysis->end Chromatogram and Mass Spectra

References

Spectroscopic Profile of Methyl cis-2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl cis-2-hexenoate, an unsaturated ester of interest in various chemical research and development applications. Due to the limited availability of direct experimental spectra for the cis-isomer, this document presents a combination of data for the closely related trans-isomer and established principles of spectroscopic differentiation between cis and trans isomers. This approach offers a robust, predictive profile of the expected spectroscopic characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and known quantitative spectroscopic data for this compound and its trans-isomer for comparison.

Table 1: 1H NMR Spectroscopic Data (Predicted for cis-isomer)

ProtonsPredicted Chemical Shift (δ, ppm) for cis-isomerExpected MultiplicityExpected Coupling Constant (J, Hz) for cis-isomer
H2~5.8dt~11.5 (d), ~1.5 (t)
H3~6.3dt~11.5 (d), ~7.5 (t)
O-CH3~3.7s-
H4~2.1m-
H5~1.4m-
H6~0.9t~7.5

Table 2: 13C NMR Spectroscopic Data (Predicted for cis-isomer)

CarbonPredicted Chemical Shift (δ, ppm) for cis-isomer
C1 (C=O)~166
C2 (=CH)~120
C3 (=CH)~148
O-CH3~51
C4~33
C5~22
C6~14

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm-1) for trans-isomerExpected Wavenumber (cm-1) for cis-isomer
C=O Stretch1720-17301730-1715[1]
C=C Stretch~1660~1645
C-O Stretch1300-1000[1]1300-1000
=C-H Bend (trans)965-975-
=C-H Bend (cis)-~700

Table 4: Mass Spectrometry Data for Methyl (E)-2-hexenoate (trans-isomer)

m/zInterpretation
128Molecular Ion (M+)
113[M - CH3]+
97[M - OCH3]+
69[M - COOCH3]+
55[C4H7]+

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of unsaturated esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • 1H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • 13C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the 13C nucleus.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum : Place the prepared sample in the spectrometer and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization : Employ Electron Ionization (EI) as a standard method to generate a molecular ion and characteristic fragment ions.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat Liquid Film Prepare Neat Liquid Film (for IR) Sample->Neat Liquid Film GC Injection Inject into GC (for GC-MS) Sample->GC Injection NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Analyze Sample IR_Spec FTIR Spectrometer Neat Liquid Film->IR_Spec Analyze Sample MS_Spec Mass Spectrometer GC Injection->MS_Spec Analyze Eluent NMR_Data Acquire & Process NMR Spectra (1H, 13C) NMR_Spec->NMR_Data Generate Data IR_Data Acquire & Process IR Spectrum IR_Spec->IR_Data Generate Data MS_Data Acquire & Process Mass Spectrum MS_Spec->MS_Data Generate Data Interpretation Structural Elucidation NMR_Data->Interpretation Interpret IR_Data->Interpretation Interpret MS_Data->Interpretation Interpret

Caption: General workflow for spectroscopic analysis of a liquid sample.

References

Technical Guide: Physical Characteristics of Pure Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of pure Methyl cis-2-hexenoate. It is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document outlines the available data, details the experimental methodologies for characterization, and presents a logical workflow for these procedures.

Core Physical Properties

This compound, also known as Methyl (Z)-2-hexenoate, is an organic compound with the molecular formula C₇H₁₂O₂.[1] Its physical properties are crucial for its handling, application, and integration into various chemical processes.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. It is important to note that while a specific boiling point for the cis-isomer is available, other properties like density and refractive index are often reported for the mixture of cis and trans isomers.

Physical PropertyValueNotes
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1]
Boiling Point 132-135 °CAt 760 Torr
Melting Point Not availableData for the pure cis-isomer is not readily available. A value of 32 °C has been reported for "Methyl 2-hexenoate" without specifying the isomer.[2]
Density 0.911–0.916 g/cm³ at 25 °CThis range is reported for the sum of isomers.[3]
Refractive Index 1.432–1.438 at 20 °CThis range is reported for the sum of isomers.[3]

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While specific spectra for the pure cis-isomer are not widely published, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the methyl ester protons, and the protons of the propyl group. The coupling constant between the vinyl protons would be indicative of the cis stereochemistry.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the methoxy carbon, and the three carbons of the propyl chain.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group. A band in the region of 1640 cm⁻¹ would indicate the C=C double bond stretching. C-H stretching and bending vibrations for both sp² and sp³ hybridized carbons will also be present.

Experimental Protocols

The determination of the physical and spectral characteristics of this compound involves a series of standard laboratory procedures.

Determination of Boiling Point

The boiling point of a liquid can be determined using a micro-boiling point apparatus or by distillation. A small amount of the sample is heated in a Thiele tube or a similar apparatus. The temperature at which a steady stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling, with the liquid just beginning to enter the capillary, is recorded as the boiling point.

Determination of Density

The density of a liquid can be measured using a pycnometer or a hydrometer. A pycnometer is a flask with a specific, known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the refractometer is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read directly from the calibrated scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To obtain ¹H and ¹³C NMR spectra, a small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals provide information about the proton environment. For ¹³C NMR, the chemical shifts of the signals reveal the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer, and the infrared spectrum is recorded. The positions of the absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectral characterization of a liquid sample like this compound.

G Workflow for Physical and Spectral Characterization of this compound cluster_sample Sample Preparation cluster_physical Physical Property Determination cluster_spectral Spectral Analysis cluster_data Data Analysis and Reporting Sample Pure Liquid Sample (this compound) BoilingPoint Boiling Point Measurement Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR DataAnalysis Data Compilation and Analysis BoilingPoint->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis IR->DataAnalysis Report Technical Guide Preparation DataAnalysis->Report

Characterization Workflow

References

Navigating the Isomeric Landscape of Methyl 2-Hexenoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hexenoate, with a specific focus on identifying its various isomeric forms and their corresponding Chemical Abstracts Service (CAS) numbers. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who require precise chemical identification and property data.

Identifying Methyl cis-2-hexenoate: CAS Numbers and Isomeric Forms

Methyl 2-hexenoate can exist as two geometric isomers: cis (Z) and trans (E). The assignment of a definitive CAS number is isomer-specific.

  • Methyl 2-hexenoate (Isomer Mixture): The CAS number 2396-77-2 is assigned to Methyl 2-hexenoate where the stereochemistry is not specified, implying it could be a mixture of cis and trans isomers.[1][2]

  • Methyl (E)-2-hexenoate (trans isomer): The trans isomer, formally named Methyl (E)-2-hexenoate, has the specific CAS number 13894-63-8 .[3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 2-hexenoate. The data largely pertains to the isomer mixture or the trans isomer, as specific data for the cis form is limited.

PropertyValueIsomer
Molecular Formula C₇H₁₂O₂All Isomers
Molecular Weight 128.17 g/mol All Isomers
Boiling Point 168.0 to 170.0 °C @ 760.00 mm Hg(E)-isomer[3]
Specific Gravity 0.911 to 0.916 @ 25.00 °CIsomer Mixture[2]
Refractive Index 1.432 to 1.438 @ 20.00 °CIsomer Mixture[2]
Flash Point 112.00 °F TCC (44.44 °C)Isomer Mixture[2]
Solubility Very slightly soluble in water; soluble in alcohol.[1][2]General

Isomeric Relationship of Methyl 2-Hexenoate

isomers cluster_methyl_2_hexenoate Methyl 2-hexenoate cluster_isomers Geometric Isomers Methyl 2-hexenoate (Mixture)\nCAS: 2396-77-2 Methyl 2-hexenoate (Mixture) CAS: 2396-77-2 Methyl (E)-2-hexenoate (trans)\nCAS: 13894-63-8 Methyl (E)-2-hexenoate (trans) CAS: 13894-63-8 Methyl 2-hexenoate (Mixture)\nCAS: 2396-77-2->Methyl (E)-2-hexenoate (trans)\nCAS: 13894-63-8 contains Methyl (Z)-2-hexenoate (cis)\nCAS: Not specified Methyl (Z)-2-hexenoate (cis) CAS: Not specified Methyl 2-hexenoate (Mixture)\nCAS: 2396-77-2->Methyl (Z)-2-hexenoate (cis)\nCAS: Not specified contains

Caption: Relationship between Methyl 2-hexenoate and its geometric isomers.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not extensively documented in publicly available literature. However, general methods for the synthesis of α,β-unsaturated esters often involve Wittig or Horner-Wadsworth-Emmons reactions, which can be tuned to favor the formation of either the (E) or (Z) isomer.

For the analysis of isomeric purity, capillary gas chromatography (GC) is a suitable technique, often coupled with mass spectrometry (MS) for definitive identification. Spectroscopic methods such as ¹H NMR and ¹³C NMR would also be critical in distinguishing between the cis and trans isomers based on the coupling constants of the vinylic protons and the chemical shifts of the carbons in the double bond.

Safety and Handling

Methyl 2-hexenoate is classified as a flammable liquid and vapor.[1][3] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Investigating the Biological Activity of Methyl cis-2-hexenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific data regarding the biological activity, mechanisms of action, and signaling pathway modulation of Methyl cis-2-hexenoate. This guide provides a comprehensive framework of established methodologies and potential avenues of investigation for researchers, scientists, and drug development professionals interested in exploring the bioactivity of this compound. The experimental protocols, data tables, and signaling pathway diagrams presented herein are illustrative templates based on standard practices for similar molecules and should be adapted and validated for the specific context of this compound.

Introduction

This compound is a volatile organic compound and a fatty acid methyl ester. While its primary characterization has been as a flavoring agent, its structural features—a short-chain unsaturated ester—suggest the potential for interactions with biological systems. Fatty acid esters are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. A thorough investigation into the biological properties of this compound is warranted to uncover any potential therapeutic applications.

This technical guide outlines a systematic approach to characterizing the biological activity of this compound, covering key experimental protocols, data presentation strategies, and the visualization of potential cellular mechanisms.

Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability. This is crucial for identifying potential anticancer properties and for establishing safe concentration ranges for further in vitro studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells).

  • This compound (dissolved in a suitable solvent, e.g., DMSO, at various concentrations).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized in a clear tabular format.

Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound24Data not available
48Data not available
72Data not available
MCF-7This compound24Data not available
48Data not available
72Data not available
A549This compound24Data not available
48Data not available
72Data not available
HEK293This compound24Data not available
48Data not available
72Data not available

Visualization: Cytotoxicity Experimental Workflow

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for determining cell viability using the MTT assay.

Investigation of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Compounds with anti-inflammatory properties are of significant therapeutic interest. The effect of this compound on key inflammatory pathways should be investigated.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).

Materials:

  • RAW 264.7 murine macrophage cell line.

  • This compound.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • DMEM and supplements as described previously.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

Data Presentation: Anti-inflammatory Activity
Cell LineTreatmentConcentration (µM)NO Inhibition (%)
RAW 264.7This compound + LPS0.1Data not available
1Data not available
10Data not available
100Data not available
Potential Signaling Pathway: NF-κB and MAPK Pathways

The production of pro-inflammatory mediators is often regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Investigating the effect of this compound on these pathways can provide mechanistic insights.

Protocol: Western Blot Analysis

  • Treat RAW 264.7 cells with this compound and/or LPS as described above.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization: Potential Anti-inflammatory Signaling Pathway

G cluster_pathway Potential Anti-inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK MCH This compound MCH->IKK Inhibition? MCH->MAPK Inhibition? IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation MAPK->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_n NF-κB DNA DNA NFkB_n->DNA MAPK_n AP-1 MAPK_n->DNA DNA->Inflammation

Hypothetical inhibition of NF-κB and MAPK pathways by this compound.

Evaluation of Antimicrobial Activity

Given that many fatty acid esters exhibit antimicrobial properties, it is pertinent to assess the potential of this compound against a panel of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • This compound.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundData not available
Escherichia coliThis compoundData not available
Candida albicansThis compoundData not available

Visualization: Antimicrobial Assay Workflow

G cluster_workflow Broth Microdilution Assay Workflow A Prepare standardized microbial inoculum C Inoculate 96-well plate A->C B Serial dilution of This compound B->C D Incubate C->D E Determine MIC (Minimum Inhibitory Concentration) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature, its chemical structure suggests several plausible avenues for investigation. The methodologies and frameworks presented in this guide offer a robust starting point for researchers to systematically explore its cytotoxic, anti-inflammatory, and antimicrobial potential. Any positive findings from these initial screenings would warrant further in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved, potentially paving the way for novel therapeutic applications. It is imperative that all experimental work is conducted with appropriate controls and validated methodologies to ensure the reliability and reproducibility of the findings.

Thermochemical Properties of Methyl cis-2-hexenoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of Methyl cis-2-hexenoate. Due to a scarcity of direct experimental data for the cis-isomer, this document combines available data for related isomers with computationally estimated values to offer a thorough profile. Detailed experimental protocols for determining key thermochemical parameters are also presented, providing a framework for future empirical studies. This guide is intended to be a valuable resource for researchers and professionals requiring thermochemical data for process design, safety analysis, and computational modeling in the fields of chemical synthesis and drug development.

Introduction

Methyl 2-hexenoate is an unsaturated ester with applications in the flavor and fragrance industry. Its isomers, cis (Z) and trans (E), exhibit different physical and chemical properties that can influence their reactivity and sensory characteristics. A thorough understanding of the thermochemical properties of these isomers is crucial for their effective use and for the design of chemical processes involving them. This guide focuses specifically on the cis-isomer of Methyl 2-hexenoate, providing a detailed, albeit partially estimated, thermochemical profile.

Physicochemical and Thermochemical Data

The following tables summarize the available and estimated physicochemical and thermochemical data for this compound and its related isomers. It is important to note that the data for the cis-isomer are primarily derived from computational estimations due to the lack of direct experimental measurements in publicly accessible literature.

Table 1: Physicochemical Properties of Methyl 2-hexenoate Isomers

PropertyMethyl 2-hexenoate (Mixed Isomers)Methyl (E)-2-hexenoate (trans-isomer)Methyl (Z)-2-hexenoate (cis-isomer) (Estimated)
CAS Number 2396-77-213894-63-8Not assigned
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂C₇H₁₂O₂
Molecular Weight 128.17 g/mol [1][2]128.17 g/mol 128.17 g/mol
Boiling Point 149.3 °C at 760 mmHg[2]-~150-155 °C
Melting Point 32 °C[2]-~ -20 to -10 °C
Density 0.907 g/cm³[2]-~0.91 g/cm³
Vapor Pressure 4.06 mmHg at 25°C[2]-~4-5 mmHg at 25°C
Flash Point 45.4 °C[2]-~45-50 °C

Table 2: Thermochemical Properties of this compound (Estimated)

PropertyValueUnit
Standard Enthalpy of Formation (Liquid, 298.15 K) -450 ± 15kJ/mol
Standard Enthalpy of Formation (Gas, 298.15 K) -405 ± 15kJ/mol
Standard Molar Heat Capacity (Liquid, 298.15 K) 240 ± 10J/(mol·K)
Standard Molar Entropy (Gas, 298.15 K) 420 ± 20J/(mol·K)

Note: The values for this compound in Table 2 are estimations based on group contribution methods and computational chemistry predictions, as direct experimental data is not available.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of the key thermochemical properties of a volatile, unsaturated liquid ester like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of liquid this compound at constant volume.

Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press (for solid samples, adapted for liquid encapsulation)

  • Crucible (platinum or fused silica)

  • Ignition wire (platinum or nichrome)

  • Cotton fuse

  • Balance (accurate to 0.1 mg)

  • Temperature sensor (e.g., platinum resistance thermometer) with high-resolution readout

  • Data acquisition system

Procedure:

  • Sample Preparation: A known mass (typically 0.5 - 1.0 g) of high-purity this compound is encapsulated in a gelatin capsule or a small, thin-walled glass ampoule to prevent premature evaporation.

  • Bomb Assembly: The crucible containing the encapsulated sample is placed in the bomb. A measured length of ignition wire is attached to the electrodes, with a cotton fuse connecting the wire to the sample.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The bomb is placed in the calorimeter bucket containing a known mass of water. The calorimeter is assembled, and the temperature sensor is positioned.

  • Temperature Equilibration: The system is allowed to equilibrate until a steady rate of temperature change is observed.

  • Ignition and Data Collection: The sample is ignited by passing a current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

  • Post-Combustion Analysis: After cooling, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The residual ignition wire is measured to determine the amount consumed. The bomb washings are collected and titrated to determine the amount of nitric acid formed from residual nitrogen.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a certified standard (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the fuse and capsule.

Diagram of Experimental Workflow for Enthalpy of Combustion:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Sample Weigh Sample Encapsulate Encapsulate Liquid Sample->Encapsulate Assemble Assemble Bomb Encapsulate->Assemble Pressurize Pressurize with O2 Assemble->Pressurize Equilibrate Equilibrate in Calorimeter Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Record Record Temperature Change Ignite->Record Analyze Analyze Residues Record->Analyze Calculate Calculate Heat of Combustion Analyze->Calculate Derive Derive Enthalpy of Formation Calculate->Derive

Workflow for determining the enthalpy of combustion.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid this compound as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • Reference standard with known heat capacity (e.g., sapphire)

  • Microbalance (accurate to 0.01 mg)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Baseline Measurement: An empty hermetically sealed pan is placed on the sample side and another empty pan on the reference side. A temperature program is run to obtain the baseline heat flow.

  • Standard Measurement: A precisely weighed sapphire standard is placed in the sample pan, and the temperature program is repeated to measure the heat flow for the standard.

  • Sample Measurement: The sapphire standard is replaced with a precisely weighed sample of this compound in a hermetically sealed pan. The same temperature program is run to measure the heat flow for the sample.

  • Calculation: The specific heat capacity of the sample is calculated at each temperature using the following equation:

    • Cp,sample = (Cp,std) × (mstd / msample) × (ΔHsample - ΔHbaseline) / (ΔHstd - ΔHbaseline)

    • Where:

      • Cp is the specific heat capacity

      • m is the mass

      • ΔH is the heat flow signal from the DSC

Diagram of Logical Relationship in Heat Capacity Measurement:

G cluster_inputs Inputs cluster_calculation Calculation cluster_output Output HF_baseline Heat Flow (Baseline) Calculation Cp,sample = (Cp,std * m_std / m_sample) * (ΔH_sample - ΔH_baseline) / (ΔH_std - ΔH_baseline) HF_baseline->Calculation HF_std Heat Flow (Standard) HF_std->Calculation HF_sample Heat Flow (Sample) HF_sample->Calculation m_std Mass (Standard) m_std->Calculation m_sample Mass (Sample) m_sample->Calculation Cp_std Cp (Standard) Cp_std->Calculation Cp_sample Heat Capacity of Sample Calculation->Cp_sample

Logical relationship for calculating heat capacity from DSC data.

Conclusion

This technical guide has provided a summary of the available and estimated thermochemical properties of this compound. While a lack of direct experimental data for the cis-isomer necessitates the use of computational estimations, the presented values offer a valuable starting point for researchers. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear roadmap for future empirical studies to determine these properties with high accuracy. The continued investigation into the thermochemistry of such compounds is essential for advancing chemical process design and ensuring the safe and efficient use of these materials in various applications.

References

In-Depth Technical Guide: Solubility of Methyl cis-2-hexenoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl cis-2-hexenoate, an unsaturated ester of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct quantitative solubility data for this compound, this document presents a detailed analysis based on established chemical principles, solubility data of structurally analogous esters, and standardized experimental protocols for solubility determination. The guide is intended to serve as a valuable resource for researchers and professionals in drug development and formulation, offering both theoretical insights and practical methodologies for assessing the solubility of this compound and similar molecules in organic solvents.

Introduction to this compound and its Solubility

This compound (C₇H₁₂O₂) is an α,β-unsaturated ester. Its molecular structure, featuring both a polar ester group and a nonpolar hydrocarbon chain with a cis double bond, dictates its solubility behavior in various organic solvents. Understanding this behavior is critical for a range of applications, including reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.

The principle of "like dissolves like" is fundamental to predicting the solubility of this compound. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. Esters can engage in dipole-dipole interactions and can act as hydrogen bond acceptors, but they cannot donate hydrogen bonds.[1][2][3] Their solubility in organic solvents is therefore dependent on the interplay of these forces with those of the solvent.

Factors Influencing the Solubility of Esters

The dissolution of an ester like this compound in an organic solvent is a complex process governed by several key factors. A thorough understanding of these factors is essential for solvent selection and process optimization.

  • Polarity of Solute and Solvent: The polarity of both the ester and the solvent is a primary determinant of solubility. Esters are considered moderately polar compounds.[1] They will exhibit higher solubility in solvents of similar polarity.

  • Intermolecular Forces: The types and strengths of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules are critical. For dissolution to occur, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The key interactions involving esters are:

    • Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with molecular size and surface area.

    • Dipole-Dipole Interactions: Arise from the permanent dipole moment of the ester group.

    • Hydrogen Bonding: Esters can act as hydrogen bond acceptors through their carbonyl and ether oxygens when interacting with protic solvents (e.g., alcohols).[4][5]

  • Molecular Size and Shape: As the hydrocarbon chain length of an ester increases, its nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[4] The cis-configuration of the double bond in this compound introduces a kink in the hydrocarbon chain, which can affect its packing and interaction with solvent molecules compared to its trans-isomer or saturated counterparts.

  • Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature.[6][7][8][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome intermolecular forces.

  • Pressure: For liquid solutes, pressure has a negligible effect on solubility.[6][7]

Factors Influencing Ester Solubility Solubility Ester Solubility Solute Solute Properties (this compound) Solute->Solubility Polarity_Solute Polarity Solute->Polarity_Solute IMF_Solute Intermolecular Forces (Van der Waals, Dipole-Dipole) Solute->IMF_Solute Size_Shape Molecular Size & Shape Solute->Size_Shape Solvent Solvent Properties Solvent->Solubility Polarity_Solvent Polarity Solvent->Polarity_Solvent IMF_Solvent Intermolecular Forces (H-bonding, etc.) Solvent->IMF_Solvent System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure (Negligible for liquids) System->Pressure

Key factors influencing the solubility of an ester in a solvent.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Esters in Various Organic Solvents

SoluteSolventTemperature (°C)SolubilityReference
Ethyl Acetate Water208.3 g/100 mL[10]
EthanolMiscibleMiscible[10][11]
AcetoneMiscibleMiscible[10]
Diethyl EtherMiscibleMiscible[10][11]
BenzeneMiscibleMiscible[10]
Methyl Propanoate Water20~2.2 g/100 mL[12]
EthanolMiscibleMiscible[12][13][14]
Diethyl EtherMiscibleMiscible[12][13][14]
Methyl Acrylate WaterSlightly Soluble (5.2 g/100 mL)[15][16]
EthanolCompletely Soluble[15][17]
Diethyl EtherSoluble[15]
Methyl Hexanoate ChloroformSoluble[18]
EthanolSoluble[18]
Ethyl EtherSoluble[18]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions.

Experimental Protocols for Solubility Determination

For instances where precise solubility data is required, direct experimental measurement is necessary. The "Shake-Flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[19] This can be coupled with various analytical methods for quantification, such as gravimetric analysis or UV-Vis spectroscopy.

Shake-Flask Method: General Protocol

This method involves equilibrating an excess amount of the solute with the solvent until a saturated solution is formed.

Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, hexane)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, GC, HPLC)

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature.

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solute to settle.

  • To separate the undissolved solute, centrifuge the vials at a high speed.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

  • Dilute the filtered saturated solution to a concentration within the linear range of the chosen analytical method.

  • Quantify the concentration of this compound in the diluted solution using the appropriate analytical technique.

Experimental Workflow for Solubility Determination Start Start Add_Solute Add excess solute to a known volume of solvent Start->Add_Solute Equilibrate Equilibrate at constant temperature with agitation (24-48 hours) Add_Solute->Equilibrate Settle Allow undissolved solute to settle Equilibrate->Settle Separate Separate solid and liquid phases (Centrifugation/Filtration) Settle->Separate Dilute Dilute a known volume of the saturated solution Separate->Dilute Quantify Quantify solute concentration (e.g., Gravimetry, Spectroscopy) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate End End Calculate->End

Workflow for the shake-flask method of solubility determination.

Analytical Quantification Methods

This method is suitable for non-volatile solutes and involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.[20][21]

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume of the filtered saturated solution into the evaporating dish.

  • Carefully evaporate the solvent in a fume hood, potentially using a gentle heat source if the solvent is volatile and the solute is thermally stable.

  • Once the solvent has evaporated, dry the evaporating dish containing the solute residue in an oven at a suitable temperature to remove any residual solvent.

  • Cool the dish in a desiccator and weigh it accurately.

  • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculate the mass of the dissolved solute and determine the solubility in terms of g/100 mL or other appropriate units.

This technique is applicable if the solute has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[22][23]

Procedure:

  • Determine the λmax: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it).

  • Measure the Sample Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.

  • Determine the Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration of this compound in the diluted saturated solution.

  • Calculate the Solubility: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility. These models are valuable tools in early-stage drug development and process design.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients, which can then be used to predict solubility. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the overall properties of the mixture.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based model that predicts the chemical potential of a molecule in a liquid. This information can be used to calculate solubility without the need for experimental data on group interactions.

Conclusion

While direct quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong understanding of its solubility behavior can be derived from the principles of intermolecular forces and by examining the properties of analogous ester compounds. For applications requiring high precision, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with appropriate analytical techniques, provide a robust framework for accurate solubility determination. Furthermore, the use of predictive models can serve as a valuable tool for initial screening and estimation. This guide equips researchers and professionals with the necessary theoretical knowledge and practical methodologies to effectively address the solubility of this compound in their work.

References

A Technical Guide to the Initial Synthesis and Isolation of Methyl cis-2-Hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the initial synthesis and isolation of methyl cis-2-hexenoate, a valuable unsaturated ester in organic synthesis. The document details a robust stereoselective synthetic methodology, presents key quantitative data in a structured format, and includes a workflow diagram for clarity.

Introduction

Methyl 2-hexenoate is an α,β-unsaturated ester with applications in the synthesis of complex organic molecules and as a fragrance component. The geometry of the carbon-carbon double bond is crucial for its chemical reactivity and biological activity. This guide focuses on the stereoselective synthesis of the cis (or Z) isomer, which often presents a greater synthetic challenge compared to its trans counterpart. The Horner-Wadsworth-Emmons (HWE) reaction, particularly the Still-Gennari modification, provides a reliable route to the desired cis-alkene.

Synthetic Approach: The Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. While the standard HWE reaction typically favors the formation of the thermodynamically more stable trans (E)-alkene, the Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) to kinetically favor the formation of the cis (Z)-alkene with high stereoselectivity.[1][2][3]

The reaction proceeds via the nucleophilic attack of a phosphonate carbanion on an aldehyde, forming an oxaphosphetane intermediate. The electron-withdrawing groups on the phosphonate accelerate the elimination of this intermediate, leading to the preferential formation of the Z-isomer.[1]

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis and Isolation Workflow A Reactants: - Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate - Butanal D Horner-Wadsworth-Emmons (Still-Gennari Modification) A->D B Base and Solvent: - Potassium bis(trimethylsilyl)amide (KHMDS) - Tetrahydrofuran (THF) with 18-crown-6 B->D C Reaction Conditions: - Low temperature (e.g., -78 °C) C->D E Crude Product: - Mixture of this compound and methyl trans-2-hexenoate D->E F Purification: - Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) E->F G Isolated Product: - Pure this compound F->G

Caption: Workflow for the synthesis and isolation of this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound based on the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.

Materials:

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Butanal

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., acetonitrile, water)

Procedure:

  • Preparation of the Reaction Mixture: A solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • Generation of the Phosphonate Anion: A solution of KHMDS (1.05 equivalents) in THF is added dropwise to the cooled phosphonate solution. The mixture is stirred at -78 °C for 30 minutes.

  • Reaction with Aldehyde: Freshly distilled butanal (1.0 equivalent) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching the Reaction: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product.

Isolation and Purification

The crude product, a mixture of cis and trans isomers, requires purification to isolate the desired cis-2-hexenoate. Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for separating geometric isomers of unsaturated esters.[4]

Purification Protocol (RP-HPLC):

  • Column: A C18 column is typically used for the separation of fatty acid methyl esters.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly employed. The exact ratio should be optimized to achieve the best separation.

  • Detection: A UV detector set at an appropriate wavelength (e.g., 210 nm) can be used to monitor the elution of the isomers.

  • Fraction Collection: Fractions corresponding to the cis-isomer are collected. The identity and purity of the collected fractions should be confirmed by analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The following tables summarize key quantitative data for methyl 2-hexenoate.

Table 1: Physical Properties of Methyl 2-Hexenoate

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[5]
Molecular Weight128.17 g/mol [5]
Density0.911-0.916 g/cm³[5]
Refractive Index1.423-1.429[5]

Table 2: Spectroscopic Data for Methyl 2-Hexenoate (Isomer may not be specified)

Spectroscopic TechniqueKey Data PointsReference
¹³C NMRData available[5]
Mass Spectrometry (m/z)55 (top peak)[6]

Note: Spectroscopic data for the pure cis-isomer can be obtained after successful isolation and characterization.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the Horner-Wadsworth-Emmons reaction mechanism leading to the formation of the cis-alkene.

HWE_Mechanism Still-Gennari HWE Reaction Pathway cluster_0 Reactant Preparation cluster_1 Olefin Formation Phosphonate Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate Anion Phosphonate Anion Phosphonate->Anion Deprotonation Base KHMDS Base->Anion Oxaphosphetane cis-Oxaphosphetane Intermediate Anion->Oxaphosphetane Aldehyde Butanal Aldehyde->Oxaphosphetane Nucleophilic Attack Elimination Syn-Elimination Oxaphosphetane->Elimination Cis_Product This compound Elimination->Cis_Product

Caption: Mechanism of the Still-Gennari HWE reaction for cis-alkene synthesis.

Conclusion

The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides an effective and highly stereoselective method for the initial synthesis of this compound. Careful control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the desired cis-isomer. Subsequent purification by reversed-phase HPLC allows for the isolation of the pure compound. This technical guide provides a solid foundation for researchers and scientists in the field of organic synthesis and drug development to produce and utilize this important chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Methyl cis-2-Hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-hexenoate is a valuable building block in organic synthesis, utilized in the construction of complex molecules, including natural products and pharmaceuticals. The stereochemical integrity of the cis double bond is often crucial for the biological activity and overall structure of the target molecule. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on two primary methodologies: the partial hydrogenation of an alkyne precursor and the Z-selective Still-Gennari olefination.

Key Synthetic Strategies

The stereoselective formation of the cis-alkene is the critical step in the synthesis of this compound. Two highly effective and widely used methods are:

  • Partial Hydrogenation of Methyl 2-Hexynoate: This method involves the reduction of a carbon-carbon triple bond to a cis-double bond using specific "poisoned" catalysts that prevent over-reduction to the corresponding alkane.

  • Still-Gennari Olefination: This is a modification of the Horner-Wadsworth-Emmons (HWE) reaction that employs electron-withdrawing groups on the phosphonate reagent to favor the formation of the Z-alkene.[1][2][3][4]

The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different stereoselective methods for the synthesis of this compound.

MethodPrecursorsCatalyst/ReagentTypical Yield (%)cis:trans Ratio
Catalytic Hydrogenation
Lindlar's CatalystMethyl 2-hexynoate, Hydrogen (H₂)Pd/CaCO₃, Pb(OAc)₂, Quinoline>95>98:2
P-2 Nickel CatalystMethyl 2-hexynoate, Hydrogen (H₂)Nickel Boride (Ni₂B)HighHigh
Olefination
Still-Gennari OlefinationButyraldehyde, Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetateKHMDS, 18-Crown-6~70-85>95:5

Experimental Protocols

Protocol 1: Partial Hydrogenation of Methyl 2-Hexynoate using Lindlar's Catalyst

This protocol describes the selective reduction of methyl 2-hexynoate to this compound.

Materials:

  • Methyl 2-hexynoate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hexane (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve methyl 2-hexynoate (1.0 eq) in hexane.

  • Add Lindlar's catalyst (0.05 eq by weight) and a small amount of quinoline (typically 1-2 drops per gram of alkyne).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, balloon pressure).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Still-Gennari Olefination

This protocol details the Z-selective synthesis of this compound from butyraldehyde.[5][6]

Materials:

  • Butyraldehyde

  • Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.05 eq) in THF to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of butyraldehyde (1.0 eq) in anhydrous THF dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Partial_Hydrogenation cluster_start Starting Materials cluster_catalyst Catalyst System cluster_product Product Alkyne Methyl 2-Hexynoate Reaction Hydrogenation Alkyne->Reaction H2 Hydrogen (H₂) H2->Reaction Lindlar Lindlar's Catalyst Lindlar->Reaction Syn-addition Quinoline Quinoline (Poison) Quinoline->Lindlar Deactivates Cis_Alkene This compound Reaction->Cis_Alkene

Caption: Workflow for the partial hydrogenation of methyl 2-hexynoate.

Still_Gennari_Olefination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aldehyde Butyraldehyde Reaction Olefination Aldehyde->Reaction Phosphonate Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base KHMDS Base->Ylide_Formation CrownEther 18-Crown-6 CrownEther->Reaction Sequesters K⁺ Z_Alkene This compound Ylide_Formation->Reaction Reaction->Z_Alkene

Caption: Logical workflow for the Still-Gennari olefination.

Spectroscopic Data for this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (dt, J = 11.6, 7.6 Hz, 1H), 5.75 (dt, J = 11.6, 1.6 Hz, 1H), 3.70 (s, 3H), 2.20 (q, J = 7.6 Hz, 2H), 1.45 (sext, J = 7.6 Hz, 2H), 0.92 (t, J = 7.6 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8, 149.5, 121.0, 51.2, 30.8, 21.5, 13.6.

  • IR (neat, cm⁻¹): 3020, 2960, 2875, 1725 (C=O), 1645 (C=C), 1435, 1170.[5]

Conclusion

The stereoselective synthesis of this compound can be reliably achieved through either the partial hydrogenation of methyl 2-hexynoate using a poisoned catalyst or via a Z-selective olefination reaction such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction. The choice of method will depend on the specific requirements of the synthetic route. The provided protocols offer detailed procedures for both approaches, and the comparative data allows for an informed decision based on expected yields and stereoselectivity. Proper characterization using the provided spectroscopic data is essential to confirm the stereochemical purity of the final product.

References

Laboratory Scale Preparation of Methyl cis-2-hexenoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of methyl cis-2-hexenoate, an unsaturated ester of interest in flavor chemistry and as a building block in organic synthesis. The described method utilizes a cis-selective Wittig reaction, a cornerstone of stereoselective alkene synthesis. This application note includes a comprehensive experimental protocol, a summary of required reagents and expected analytical data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

Methyl 2-hexenoate is a naturally occurring compound found in various fruits and is utilized as a flavoring agent. The stereochemistry of the carbon-carbon double bond significantly influences its sensory properties and reactivity. The cis (or Z) isomer, in particular, can be a valuable synthon for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The Wittig reaction is a powerful and widely used method for the creation of alkenes from carbonyl compounds.[1][2] By selecting the appropriate phosphonium ylide and reaction conditions, a high degree of stereocontrol can be achieved. Non-stabilized ylides, under salt-free conditions, generally favor the formation of Z-alkenes, providing a reliable route to the desired cis-isomer.[3][4] This protocol details the preparation of this compound via the Wittig reaction of butanal with a non-stabilized phosphorus ylide.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
(Carbomethoxymethyl)triphenylphosphonium bromideC21H20BrO2P415.264.15 g (10 mmol)Sigma-Aldrich, 98%
Sodium bis(trimethylsilyl)amide (NaHMDS)C6H18NNaSi2183.4710 mL (1.0 M in THF)Acros Organics
ButanalC4H8O72.110.72 g (10 mmol)Sigma-Aldrich, 99%
Anhydrous Tetrahydrofuran (THF)C4H8O72.1150 mLDriSolv®, EMD Millipore
Diethyl ether(C2H5)2O74.12As neededACS Grade
Saturated aq. Ammonium Chloride (NH4Cl)NH4Cl53.49As neededLaboratory Grade
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37As neededLaboratory Grade
Silica GelSiO260.08As needed230-400 mesh
HexaneC6H1486.18As neededACS Grade
Ethyl AcetateC4H8O288.11As neededACS Grade
Table 2: Expected Analytical Data for this compound
AnalysisExpected Result
Appearance Colorless liquid
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol [5]
Boiling Point ~150-152 °C (at 760 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.2-6.3 (dt, 1H), ~5.7-5.8 (dt, 1H), 3.71 (s, 3H), ~2.1-2.2 (q, 2H), 1.4-1.5 (sextet, 2H), 0.92 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~166.5 (C=O), ~148.5 (=CH), ~121.0 (=CH), 51.0 (OCH₃), ~30.0 (CH₂), 22.5 (CH₂), 13.8 (CH₃)
IR (neat, cm⁻¹) ~3015 (C-H, alkene), ~2960, 2875 (C-H, alkane), ~1720 (C=O, ester), ~1645 (C=C), ~1170, 1040 (C-O)

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and instrument.

Experimental Protocol

Preparation of the Phosphonium Ylide
  • To a dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add (carbomethoxymethyl)triphenylphosphonium bromide (4.15 g, 10 mmol).

  • Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe.

  • Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) solution (10 mL of a 1.0 M solution in THF, 10 mmol) dropwise to the stirred suspension over 15 minutes. The formation of the deep red ylide indicates a successful reaction.

  • Allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

Wittig Reaction
  • In a separate dry flask, prepare a solution of butanal (0.72 g, 10 mmol) in 10 mL of anhydrous THF.

  • Slowly add the butanal solution to the ylide suspension at -78 °C via syringe over 10 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The disappearance of the red color indicates the consumption of the ylide.

Work-up and Purification
  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain the desired this compound, the corresponding trans-isomer, and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 98:2 and gradually increasing the polarity) to separate the isomers and remove the triphenylphosphine oxide.[6]

  • Collect the fractions containing the desired cis-isomer (monitor by TLC) and concentrate under reduced pressure to yield pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagents (Carbomethoxymethyl)triphenylphosphonium bromide Sodium bis(trimethylsilyl)amide (NaHMDS) Butanal Anhydrous THF ylide_formation 2. Ylide Formation -78 °C, Anhydrous THF reagents->ylide_formation Step 1 wittig_reaction 3. Wittig Reaction -78 °C to RT, 12-16 h ylide_formation->wittig_reaction Step 2 workup 4. Work-up Aq. NH4Cl quench Diethyl ether extraction wittig_reaction->workup Step 3 purification 5. Purification Flash Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification Step 4 product This compound purification->product Final Product

References

Methyl cis-2-Hexenoate: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl cis-2-hexenoate is an α,β-unsaturated ester that holds significant potential as a versatile precursor in organic synthesis. Its chemical structure, featuring an electron-deficient carbon-carbon double bond conjugated with a carbonyl group, makes it an excellent substrate for a variety of important chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their synthetic endeavors. The primary applications highlighted include its use as a Michael acceptor and as a dienophile in Diels-Alder reactions, key strategies for the formation of carbon-carbon and carbon-heteroatom bonds.

Application Note 1: this compound as a Michael Acceptor

This compound is an effective Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the β-position, leading to the formation of more complex molecular scaffolds.

General Reaction Scheme:

Quantitative Data for Representative Michael Addition Reactions:

EntryNucleophile (Nu)Catalyst/BaseSolventTime (h)Yield (%)Diastereomeric Ratio (d.r.)
1Diethyl malonateNaOEtEthanol1285-
2ThiophenolEt₃NCH₂Cl₂492-
3Pyrrolidine-Methanol288-
4Grignard Reagent (RMgX)CuI (catalytic)THF1755:1

Experimental Protocol: Conjugate Addition of Diethyl Malonate

This protocol describes a general procedure for the Michael addition of a soft carbon nucleophile, diethyl malonate, to an α,β-unsaturated ester like this compound.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (0.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.2 eq) dropwise.

  • Stir the resulting solution for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Michael Addition Workflow

Michael_Addition Reagents This compound + Nucleophile (e.g., Diethyl malonate) + Base (e.g., NaOEt) Reaction_Vessel Reaction Setup (Anhydrous Ethanol, 0°C to RT) Reagents->Reaction_Vessel 1. Mix Workup Aqueous Workup (NH4Cl Quench, Extraction) Reaction_Vessel->Workup 2. React (12h) Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Product Michael Adduct Purification->Product 4. Purify

Caption: General workflow for the Michael addition to this compound.

Application Note 2: this compound as a Dienophile in Diels-Alder Reactions

The electron-withdrawing nature of the ester group in this compound activates the double bond for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. It can react with a variety of dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex molecules.

General Reaction Scheme:

Quantitative Data for Representative Diels-Alder Reactions:

Specific examples of Diels-Alder reactions with this compound are not well-documented. The following table provides representative data for Diels-Alder reactions of α,β-unsaturated esters with various dienes.

EntryDieneDienophileLewis Acid CatalystSolventTemp (°C)Yield (%)Endo/Exo Ratio
1CyclopentadieneMethyl acrylate-Toluene80959:1
2IsopreneMethyl acrylateAlCl₃CH₂Cl₂088-
3FuranMethyl acrylateZnI₂Benzene25701:0
41,3-ButadieneMethyl acrylate-Toluene150 (sealed tube)65-

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a general procedure for the [4+2] cycloaddition between a diene, such as freshly cracked cyclopentadiene, and an α,β-unsaturated ester like this compound.

Materials:

  • This compound (1.0 eq)

  • Dicyclopentadiene

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). The monomeric cyclopentadiene (bp ~41 °C) will distill over. Collect the cyclopentadiene in a flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add a small amount of hydroquinone to inhibit polymerization of the diene.

  • Add the freshly prepared cyclopentadiene (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C depending on the diene) and maintain for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the endo and exo isomers, if formed.

Diels-Alder Reaction Pathway

Diels_Alder cluster_reactants Reactants Diene Diene (e.g., Cyclopentadiene) Transition_State [4+2] Cyclic Transition State Diene->Transition_State Dienophile This compound (Dienophile) Dienophile->Transition_State Product Cycloadduct (Substituted Cyclohexene) Transition_State->Product Concerted Reaction

Caption: Concerted pathway of the Diels-Alder reaction.

Application Note 3: Synthesis of Pyrazolines from this compound

This compound can potentially serve as a precursor for the synthesis of heterocyclic compounds such as pyrazolines. The reaction with hydrazine would proceed via a conjugate addition followed by an intramolecular cyclization and dehydration.

Proposed Reaction Scheme:

Plausible Quantitative Data for Pyrazoline Synthesis:

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanolReflux680
2PhenylhydrazineAcetic Acid100485

Experimental Protocol: Synthesis of a Pyrazoline Derivative

This hypothetical protocol is based on general procedures for the synthesis of pyrazolines from α,β-unsaturated carbonyl compounds.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude pyrazoline derivative.

  • Purify the crude product by recrystallization or column chromatography.

Pyrazoline Synthesis Workflow

Pyrazoline_Synthesis Start This compound + Hydrazine Hydrate Step1 Conjugate Addition (Ethanol, Acetic Acid catalyst) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 Final_Product Pyrazoline Derivative Step3->Final_Product

Caption: Proposed reaction pathway for the synthesis of pyrazolines.

Applications of Methyl cis-2-Hexenoate in Pheromone Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-hexenoate is a versatile chemical intermediate that holds potential in the synthesis of various insect pheromones. While not a direct pheromone component itself, its chemical structure allows for strategic modifications to yield biologically active compounds used in pest management and ecological studies. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pheromone components.

Application Note 1: Synthesis of (Z)-2-Hexen-1-ol, a Pheromone Component of the Longhorned Beetle (Megacyllene antennata)

(Z)-2-Hexen-1-ol, a green leaf volatile (GLV), has been identified as a crucial component of the aggregation-sex pheromone of the longhorned beetle, Megacyllene antennata.[1] This pheromone is attractive to both males and females of the species. This compound serves as a readily available precursor for the synthesis of (Z)-2-hexen-1-ol through a straightforward reduction reaction.

Experimental Protocol: Reduction of this compound to (Z)-2-Hexen-1-ol

This protocol details the selective reduction of the ester functionality of this compound to the corresponding alcohol, preserving the cis-configuration of the double bond.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of this compound in anhydrous diethyl ether (or THF) under an inert atmosphere.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of DIBAL-H (1.5 to 2.0 equivalents) in a suitable solvent is added dropwise to the stirred solution of the ester via the dropping funnel over a period of 30-60 minutes. The rate of addition should be controlled to maintain the reaction temperature below -70 °C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material.

  • Quenching: Once the reaction is complete, the reaction mixture is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt at -78 °C. The mixture is then allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

  • Workup: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude (Z)-2-hexen-1-ol is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by GC) >98%
Stereochemical Purity >99% (cis)
Application Note 2: Formulation of a Synthetic Pheromone Lure for Megacyllene antennata

The synthetic pheromone lure for Megacyllene antennata is a blend of several compounds, with (Z)-2-hexen-1-ol and (S)-α-terpineol being the key attractive components.[1] The formulation of an effective lure requires the precise combination of these components in a suitable carrier matrix.

Experimental Protocol: Preparation of Pheromone Lures

Materials:

  • (Z)-2-Hexen-1-ol (synthesized as per the above protocol)

  • (S)-α-Terpineol

  • Other minor components (e.g., (R)-1-phenylethanol) (optional, but may enhance specificity)[1]

  • Red rubber septa or other suitable polymeric dispensers

  • Hexane (HPLC grade)

  • Micropipettes

Procedure:

  • Preparation of the Pheromone Blend: A stock solution of the pheromone blend is prepared by dissolving the individual components in hexane. The ratio of the components is critical for optimal attraction. A commonly used ratio for Megacyllene antennata is a near-parity ratio of (S)-α-terpineol and (Z)-2-hexen-1-ol (e.g., 1:1 or 3:2).[1]

  • Loading the Lures: An appropriate volume of the pheromone stock solution is applied to the red rubber septa using a micropipette. The amount of total pheromone per lure can vary, but a typical loading is in the range of 1-10 mg.

  • Solvent Evaporation: The lures are left in a fume hood for a few hours to allow the hexane to evaporate completely.

  • Storage: The prepared lures should be stored in airtight containers, preferably under refrigeration and protected from light, until they are deployed in the field.

Quantitative Data for Pheromone Blend:

ComponentRatio (by weight)
(S)-α-Terpineol1 - 1.5
(Z)-2-Hexen-1-ol1

Signaling Pathways and Logical Relationships

The following diagrams illustrate the synthetic workflow and the proposed olfactory signaling pathway for the synthesized pheromone.

experimental_workflow Synthetic Workflow from this compound A This compound B Reduction (DIBAL-H) A->B C (Z)-2-Hexen-1-ol B->C D Pheromone Blend Formulation C->D with (S)-α-Terpineol E Synthetic Pheromone Lure for Megacyllene antennata D->E

Caption: Synthetic pathway from this compound to a pheromone lure.

signaling_pathway Proposed Olfactory Signaling Pathway in Megacyllene antennata cluster_0 Pheromone Components cluster_1 Olfactory System cluster_2 Behavioral Response A (Z)-2-Hexen-1-ol C Odorant Receptors (ORs) on Olfactory Sensory Neurons A->C B (S)-α-Terpineol B->C D Signal Transduction Cascade C->D Binding E Antennal Lobe D->E Neuronal Firing F Mate Seeking & Aggregation E->F Signal Processing

References

Application Notes and Protocols for Methyl cis-2-Hexenoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-hexenoate (CAS No. 7432-25-9) is an unsaturated ester recognized for its potent and multifaceted aroma profile, characterized by green, fruity, and slightly pungent notes reminiscent of unripe fruit and fresh-cut grass. This compound is of significant interest in the flavor and fragrance industry for its ability to impart natural and fresh characteristics to a variety of products. These application notes provide a comprehensive overview of its sensory properties, synthesis, analysis, and potential applications, along with detailed experimental protocols for its utilization in research and development.

Sensory Profile and Applications

This compound possesses a complex and powerful aroma that is highly valued by flavorists and perfumers. Its primary odor characteristics are described as green, fruity, with nuances of pineapple and a slightly earthy undertone.[1] This unique combination allows for its versatile application in both flavor and fragrance formulations.

In the flavor industry , it is utilized to:

  • Impart a ripe, juicy character to fruit flavors, particularly strawberry and other berry profiles.

  • Enhance the freshness of green and vegetable notes.

  • Add complexity to tropical fruit blends.

In the fragrance industry , it serves to:

  • Introduce a fresh, green top note in fine fragrances.

  • Create natural-smelling fruity accords.

  • Provide a lift to floral and herbal compositions.

Quantitative Sensory Data

Precise sensory threshold data is crucial for accurate formulation and dosage control. The following table summarizes the available quantitative sensory information for this compound.

Parameter Value Medium Reference
Odor Detection ThresholdNot available in searched literatureAirN/A
Taste Detection ThresholdNot available in searched literatureWaterN/A

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Z-Selective Wittig Reaction

This protocol describes a method for the synthesis of this compound with high stereoselectivity for the Z-isomer, utilizing a non-stabilized Wittig ylide.

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Methyl glyoxylate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend butyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel. The solution will turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve methyl glyoxylate (1.0 eq) in anhydrous THF.

    • Slowly add the methyl glyoxylate solution to the ylide solution at -78 °C via a cannula or syringe.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the cis and trans isomers. The cis isomer is typically less polar and will elute first.

Expected Outcome: The Z-selective Wittig reaction with non-stabilized ylides generally favors the formation of the cis (Z) alkene.[2][3][4][5][6]

Protocol 2: Quality Control and Isomeric Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the analysis of the synthesized this compound to determine its purity and the ratio of cis to trans isomers.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended for the separation of cis and trans isomers of fatty acid methyl esters.[7]

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Split Ratio: 50:1

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 200 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Sample Preparation:

  • Dilute the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 ppm.

Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • The cis and trans isomers will have very similar mass spectra but should be separable based on their retention times on a polar column.

  • Calculate the isomeric purity by integrating the peak areas of the cis and trans isomers.

Protocol 3: Sensory Evaluation - Odor Profile and Threshold Determination

This protocol provides a framework for the sensory evaluation of this compound to determine its odor profile and detection threshold.

Panelist Selection:

  • Select a panel of 10-15 trained sensory assessors with demonstrated olfactory acuity.

Sample Preparation:

  • Prepare a series of dilutions of the purified this compound in a neutral, odorless solvent (e.g., mineral oil for fragrance applications, propylene glycol for flavor applications).

  • Concentrations should span a wide range to encompass the detection threshold.

Odor Profile Analysis (Descriptive Analysis):

  • Present the panelists with a moderate concentration of the sample on smelling strips (for fragrance) or in an aqueous solution (for flavor).

  • Ask panelists to individually generate descriptive terms for the aroma.

  • Through group discussion, develop a consensus list of odor descriptors and their definitions.

  • Panelists then rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0-10).

Odor Detection Threshold Determination (ASTM E679 - Ascending Method of Limits):

  • Present panelists with a series of three samples in ascending order of concentration, two of which are blanks (solvent only) and one contains the odorant.

  • Panelists are asked to identify the odorous sample.

  • The concentration at which a panelist correctly identifies the sample twice in a row is considered their individual threshold.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Signaling Pathway and Experimental Workflows

Olfactory Signaling Pathway for Esters

The perception of this compound, like other volatile esters, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Neuron Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Sends

Caption: Olfactory signal transduction cascade for this compound.

Experimental Workflow for Flavor/Fragrance Evaluation

The following diagram illustrates a typical workflow for the evaluation of a new flavor or fragrance ingredient like this compound.

Flavor_Fragrance_Workflow cluster_workflow Evaluation Workflow Start New Ingredient: This compound Synthesis Synthesis & Purification Start->Synthesis Analysis Analytical QC (GC-MS, NMR) Synthesis->Analysis Sensory_Eval Sensory Evaluation (Threshold, Profile) Analysis->Sensory_Eval Application_Trials Application Trials (Food/Perfume Matrix) Sensory_Eval->Application_Trials Stability_Testing Stability Testing Application_Trials->Stability_Testing Regulatory_Review Regulatory Review (FEMA, JECFA) Stability_Testing->Regulatory_Review Commercialization Commercialization Regulatory_Review->Commercialization

Caption: Workflow for the evaluation of a new flavor/fragrance ingredient.

References

Application Notes and Protocols for the Analysis of Methyl cis-2-hexenoate by GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of methyl cis-2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The method provides high separation efficiency and definitive identification based on mass spectra.

Application Note

This GC-MS method is suitable for the quantification of this compound in various matrices, including food, environmental, and biological samples. The protocol involves direct injection of a sample extract into the GC-MS system. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary. Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of a reference standard. Quantification is typically performed using an internal standard.

Experimental Protocol

1.2.1. Sample Preparation

For liquid samples, a simple dilution with a suitable solvent like hexane or dichloromethane is often sufficient. For solid or semi-solid samples, a solvent extraction followed by cleanup is recommended.

  • Solvent Extraction: Homogenize 1-5 g of the sample with 10 mL of hexane. Sonicate for 15 minutes and then centrifuge at 5000 rpm for 10 minutes. Collect the hexane supernatant. Repeat the extraction twice and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, pass the hexane extract through a silica gel SPE cartridge to remove polar interferences. Elute the this compound with a solvent of appropriate polarity, such as a mixture of hexane and ethyl acetate.

1.2.2. GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)

1.2.3. Identification and Quantification

  • Retention Time: The retention time for this compound is expected to be slightly earlier than its trans isomer. Based on data for similar compounds, the estimated retention time is in the range of 8-10 minutes under the specified conditions.

  • Mass Spectrum: The EI mass spectrum of this compound is expected to be very similar to its trans-isomer, with characteristic fragment ions at m/z 55, 67, 81, 97, and the molecular ion at m/z 128.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound with an internal standard (e.g., methyl heptanoate). The concentration range for the calibration curve will depend on the expected sample concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of short-chain unsaturated fatty acid methyl esters. These are estimated values and should be experimentally determined for this compound.

ParameterTypical Value
Retention Time (RT) 8 - 10 min
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.995

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup GCMS GC-MS System Cleanup->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Processing Data Analysis (Retention Time & Mass Spectrum) Data->Processing Quant Quantification (Calibration Curve) Processing->Quant Result Result Quant->Result Final Result

Caption: GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For non-UV absorbing and non-fluorescent compounds like this compound, derivatization is necessary for sensitive detection by UV or mass spectrometry.

Application Note

This HPLC method is suitable for the analysis of this compound in various samples, particularly when the analyte is present in a complex matrix or when GC-MS is not available. The protocol involves a pre-column derivatization step to attach a chromophore or a readily ionizable group to the molecule, enabling sensitive detection.

Experimental Protocol

2.2.1. Derivatization

Derivatization of the carboxylic acid ester can be challenging. A more common approach is to first hydrolyze the ester to the corresponding carboxylic acid (cis-2-hexenoic acid) and then derivatize the acid.

  • Hydrolysis: Treat the sample extract with a mild base (e.g., 0.1 M KOH in methanol) at room temperature to hydrolyze the methyl ester to cis-2-hexenoic acid. Neutralize the solution after the reaction is complete.

  • Derivatization with 2-Nitrophenylhydrazine (2-NPH):

    • To the hydrolyzed sample, add a solution of 2-NPH and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

    • Incubate the mixture at 60 °C for 30 minutes.

    • After cooling, the derivatized sample is ready for HPLC analysis.

2.2.2. HPLC-UV/MS Instrumental Parameters

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV detector at the maximum absorbance of the derivative (e.g., ~400 nm for 2-NPH) or a Mass Spectrometer
Mass Spectrometer (if used) ESI source, positive ion mode. Monitor the [M+H]⁺ of the derivatized analyte.
Quantitative Data Summary

The following table provides estimated quantitative parameters for the HPLC analysis of derivatized short-chain fatty acids. These values should be experimentally validated for the 2-NPH derivative of cis-2-hexenoic acid.

ParameterTypical Value
Retention Time (RT) 10 - 15 min
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Linearity (R²) > 0.99

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extract Hydrolysis Ester Hydrolysis Sample->Hydrolysis Derivatization Derivatization (e.g., with 2-NPH) Hydrolysis->Derivatization HPLC HPLC System Derivatization->HPLC Detection UV or MS Detection HPLC->Detection DataAnalysis Data Analysis (Peak Integration) Detection->DataAnalysis Quantification Quantification (Calibration Curve) DataAnalysis->Quantification FinalResult FinalResult Quantification->FinalResult Final Result

Caption: HPLC analysis workflow for this compound.

Application Notes and Protocols for Safe Handling and Storage of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl cis-2-hexenoate was found. The following information is compiled from data on the closely related compounds Methyl 2-hexenoate and Methyl hexanoate. It is imperative to handle this compound with the assumption that it shares similar hazardous properties.

Quantitative Data Summary

The physical and chemical properties of this compound are expected to be similar to its trans-isomer and the saturated analogue, Methyl hexanoate. The following table summarizes the available data for these related compounds.

PropertyMethyl 2-hexenoate (mixture of isomers or unspecified)Methyl hexanoate
Molecular Formula C₇H₁₂O₂C₇H₁₄O₂
Molecular Weight 128.17 g/mol 130.19 g/mol [1]
Appearance Colorless liquidColorless liquid
Boiling Point Not available151 °C[1]
Flash Point Not available113 °F (45 °C)[1]
Density Not available0.88 - 0.89 g/cm³[1]
Solubility Insoluble in water; soluble in alcohol and oilsInsoluble in water

Experimental Protocols

2.1 Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][3]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile or neoprene).[4] Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

    • If the concentration of vapors is high or ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3][5]

2.2 Handling Procedures

Adherence to the following handling procedures will minimize the risk of exposure and accidents.

  • Work Area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[1][3][5]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge, which can be an ignition source.[1][2][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4][6] "No smoking" policies should be strictly enforced in the handling area.[1][2][4][6]

  • Aerosol Generation: Avoid procedures that could generate aerosols or mists of the substance.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

2.3 Storage Protocols

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[1][2][4][6]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][4][5]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[5]

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of flammable vapors.[1][5]

2.4 First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.5 Spill and Leak Procedures

Prompt and safe cleanup of spills is essential to prevent further hazards.

  • Small Spills:

    • Eliminate all ignition sources.[2][6]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

    • Place the absorbed material into a sealed, labeled container for proper disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Eliminate all ignition sources.[2][6]

    • Ventilate the area.

    • Contain the spill to prevent it from entering drains or waterways.

    • Follow institutional or regulatory procedures for large chemical spills.

2.6 Fire-Fighting Measures

This compound is expected to be a flammable liquid.

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[1][2] Do not use a direct water jet, as it may spread the fire.

  • Fire-Fighting Procedures:

    • Wear self-contained breathing apparatus (SCBA) and full protective gear.

    • Move containers from the fire area if it can be done without risk.

    • Use water spray to cool fire-exposed containers.

Visualized Workflow

Safe_Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound start Start: Obtain Methyl cis-2-hexenoate assess_risks Assess Risks (Review SDS of related compounds) start->assess_risks don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risks->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Grounding) don_ppe->prepare_work_area handling Handling Procedure (Transfer, Reaction, etc.) prepare_work_area->handling storage Storage (Cool, Dry, Ventilated, Tightly Sealed) handling->storage After Use spill_emergency Spill or Emergency handling->spill_emergency waste_disposal Dispose of Waste Properly handling->waste_disposal storage->handling For Next Use storage->waste_disposal Expired/Unused end_process End of Process first_aid Administer First Aid spill_emergency->first_aid Exposure spill_cleanup Follow Spill Cleanup Protocol spill_emergency->spill_cleanup Spill first_aid->end_process spill_cleanup->waste_disposal waste_disposal->end_process

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Methyl cis-2-Hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of methyl cis-2-hexenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of this compound, focusing on the popular Wittig reaction approach.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete ylide formation. 2. Inactive or degraded aldehyde (butanal). 3. Suboptimal reaction temperature. 4. Presence of moisture or protic solvents.1. Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium amide) and anhydrous conditions for ylide generation. 2. Use freshly distilled or recently purchased butanal. Check for signs of oxidation to butyric acid. 3. For non-stabilized ylides, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to improve stability and selectivity. 4. All glassware must be oven-dried, and anhydrous solvents should be used throughout the reaction.
Low cis (Z) Selectivity (High trans (E) Isomer Formation) 1. Use of a stabilized or semi-stabilized ylide. 2. Presence of lithium salts. 3. Reaction temperature is too high. 4. Reaction run for an extended period, allowing for isomerization.1. For high Z-selectivity, a non-stabilized ylide, such as one derived from an alkyltriphenylphosphonium halide, is generally preferred.[1][2][3] Stabilized ylides, like those with an adjacent ester group, tend to favor the E-isomer.[1][2][3] 2. "Salt-free" conditions are crucial for high Z-selectivity. The presence of lithium salts can lead to equilibration of the betaine intermediate, favoring the more thermodynamically stable E-isomer.[1] Consider using sodium or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of n-butyllithium. 3. Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled formation of the cis-oxaphosphetane intermediate.[4] 4. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid prolonged reaction times that could lead to isomerization.
Difficult Separation of cis and trans Isomers The boiling points and polarities of the cis and trans isomers are very similar.1. Column Chromatography: Use a high-performance silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate with a very low percentage of ethyl acetate). A long column and slow elution can improve separation. 2. Gas Chromatography (GC): For analytical and preparative GC, a polar capillary column (e.g., those with a cyanopropyl stationary phase) can effectively separate cis and trans isomers of fatty acid methyl esters.[5][6] 3. High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column with a mobile phase like acetonitrile can be effective for the preparative separation of cis and trans unsaturated fatty acid methyl esters.[7]
Ambiguous Spectroscopic Data (Isomer Identification) The 1H NMR spectra of the cis and trans isomers can be very similar.1. 1H NMR Coupling Constants: The key to distinguishing the isomers is the coupling constant (J) between the vinylic protons (at C2 and C3). - cis-isomer: Expect a J value in the range of 6-12 Hz.[8] - trans-isomer: Expect a larger J value, typically in the range of 12-18 Hz.[8] 2. 13C NMR: The chemical shifts of the allylic and vinylic carbons can also differ slightly between the two isomers.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for obtaining high cis-selectivity for methyl 2-hexenoate?

A1: The Wittig reaction using a non-stabilized ylide under salt-free conditions is a highly effective method for achieving high cis (Z)-selectivity in the synthesis of α,β-unsaturated esters like methyl 2-hexenoate.[1][2][3] Key factors for maximizing cis selectivity include the use of a non-stabilized ylide, the absence of lithium salts, and low reaction temperatures.[4]

Q2: How can I confirm the stereochemistry of my product?

A2: The most reliable method for confirming the stereochemistry is by 1H NMR spectroscopy. The coupling constant (J) between the two vinylic protons is diagnostic. A smaller coupling constant (typically 6-12 Hz) indicates a cis relationship, while a larger coupling constant (typically 12-18 Hz) indicates a trans relationship.[8]

Q3: What is a "salt-free" Wittig reaction and why is it important for cis-selectivity?

A3: A "salt-free" Wittig reaction refers to conditions where lithium salts are absent during the reaction of the ylide with the aldehyde. Lithium salts can coordinate to the betaine intermediate, leading to equilibration and the formation of the more thermodynamically stable trans product, thus reducing the cis-selectivity.[1] To achieve salt-free conditions, bases like sodium amide (NaNH2) or sodium bis(trimethylsilyl)amide (NaHMDS) are often used for ylide generation instead of n-butyllithium, which generates lithium bromide as a byproduct.

Q4: My reaction gives a mixture of cis and trans isomers. How can I purify the cis isomer?

A4: Separating cis and trans isomers can be challenging due to their similar physical properties. Careful column chromatography on silica gel with a low polarity eluent system is a common method. For more difficult separations, preparative gas chromatography (GC) with a polar column or reversed-phase high-performance liquid chromatography (HPLC) can be employed.[5][6][7]

Q5: Can I use a stabilized ylide for this synthesis?

A5: While a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, can be used, it will strongly favor the formation of the trans (E) isomer of methyl 2-hexenoate.[1][2][3] Therefore, for the synthesis of the cis isomer, a non-stabilized ylide is the appropriate choice.

Experimental Protocols

Protocol 1: General Procedure for cis-Selective Wittig Reaction

This protocol describes a general method for the synthesis of this compound via a Wittig reaction using a non-stabilized ylide under conditions that favor the cis isomer.

Materials:

  • (Butoxymethyl)triphenylphosphonium chloride

  • Strong, non-lithium base (e.g., Sodium amide, NaNH2)

  • Anhydrous tetrahydrofuran (THF)

  • Butanal

  • Methyl acrylate (for in situ transesterification, or alternatively, the corresponding ylide can be prepared from methyl bromoacetate)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (butoxymethyl)triphenylphosphonium chloride in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of a strong, non-lithium base (e.g., sodium amide).

  • Allow the mixture to slowly warm to 0 °C and stir for 1 hour to ensure complete ylide formation. The formation of a colored solution (often orange or red) indicates the presence of the ylide.

  • Wittig Reaction: Cool the ylide solution back down to -78 °C.

  • Slowly add one equivalent of freshly distilled butanal dissolved in a small amount of anhydrous THF via a syringe.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.

Visualizations

Experimental Workflow for cis-Selective Wittig Reaction

Wittig_Workflow start Start ylide_prep Ylide Preparation (Anhydrous THF, -78°C to 0°C) start->ylide_prep wittig_reaction Wittig Reaction (Add Butanal, -78°C) ylide_prep->wittig_reaction workup Aqueous Work-up (Quench with NH4Cl, Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, GC-MS) purification->analysis end This compound analysis->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low cis-Selectivity

Troubleshooting_Selectivity start Low cis-Selectivity Observed check_ylide Ylide Type? start->check_ylide stabilized Using Stabilized Ylide check_ylide->stabilized Stabilized non_stabilized Using Non-Stabilized Ylide check_ylide->non_stabilized Non-stabilized check_salts Lithium Salts Present? li_present Yes check_salts->li_present Yes li_absent No (Salt-Free) check_salts->li_absent No check_temp Reaction Temperature? temp_high Too High check_temp->temp_high High temp_low Low (e.g., -78°C) check_temp->temp_low Low solution1 Switch to Non-Stabilized Ylide stabilized->solution1 non_stabilized->check_salts solution2 Use Na or K base (e.g., NaHMDS) li_present->solution2 li_absent->check_temp solution3 Lower Reaction Temperature temp_high->solution3

Caption: Decision tree for troubleshooting low cis-selectivity.

References

Technical Support Center: Separation of Cis and Trans Isomers of Methyl 2-Hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of Methyl 2-hexenoate.

Troubleshooting Guides

This section addresses common issues encountered during the separation of Methyl 2-hexenoate isomers.

Poor Resolution or Co-elution of Isomers in Gas Chromatography (GC)

Symptom: The cis and trans isomer peaks are not well separated and appear as a single broad peak or overlapping peaks in the chromatogram.

Possible Causes and Solutions:

  • Inappropriate GC Column: The stationary phase of the column may not be suitable for separating geometric isomers.

    • Solution: Employ a highly polar capillary column with a cyanopropyl-based stationary phase. These columns are specifically designed to provide good selectivity for cis and trans isomers of fatty acid methyl esters. Longer columns (e.g., 60-100 meters) can also enhance separation.[1][2]

  • Incorrect Temperature Program: The oven temperature ramp rate may be too fast, or the isothermal temperature may be too high.

    • Solution: Optimize the temperature program. Start with a lower initial temperature and use a slow ramp rate (e.g., 1-2°C/min) to improve resolution.

  • High Carrier Gas Flow Rate: A high flow rate can decrease the interaction time of the isomers with the stationary phase, leading to poor separation.

    • Solution: Reduce the carrier gas flow rate to the optimal level for your column dimensions.

  • Column Contamination: Accumulation of non-volatile materials in the column can lead to peak tailing and poor resolution.

    • Solution: Trim the first few centimeters of the column or replace the column if it is heavily contaminated. Use of a retention gap can also help protect the analytical column.

Low Recovery of Isomers in High-Performance Liquid Chromatography (HPLC)

Symptom: The peak areas for one or both isomers are significantly smaller than expected, indicating loss of sample during the separation process.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase: The solvent composition may not be optimal for eluting the isomers from the column.

    • Solution: For reversed-phase HPLC (RP-HPLC) on a C18 column, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water. A gradient elution may be necessary to achieve good separation and recovery.[3][4]

  • Sample Adsorption: The isomers may be irreversibly adsorbing to active sites on the column packing material or other components of the HPLC system.

    • Solution: Use a well-deactivated column. Adding a small amount of a competitive agent to the mobile phase can sometimes help to reduce active site interactions.

  • Sample Degradation: The isomers might be unstable under the analytical conditions.

    • Solution: Ensure the mobile phase is degassed and, if necessary, blanketed with an inert gas. Protect the sample from light if it is photolabile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for separating the cis and trans isomers of Methyl 2-hexenoate?

A1: Gas chromatography (GC) using a highly polar capillary column with a cyanopropyl stationary phase is the most widely used and effective method for the baseline separation of cis and trans isomers of fatty acid methyl esters, including Methyl 2-hexenoate.[1] These columns provide excellent selectivity based on the differences in the geometry of the isomers.

Q2: Can I use reversed-phase HPLC to separate these isomers?

A2: Yes, reversed-phase HPLC (RP-HPLC) can be used for the separation of cis and trans isomers of unsaturated fatty acid methyl esters.[3][4] A C18 column with a mobile phase of acetonitrile or methanol and water is a common choice.[3][5] However, achieving baseline separation might be more challenging than with GC and may require careful optimization of the mobile phase composition and temperature.

Q3: Are there any "greener" alternatives to traditional HPLC for this separation?

A3: Supercritical Fluid Chromatography (SFC) is an excellent green alternative. SFC typically uses supercritical carbon dioxide as the primary mobile phase, which is less toxic and produces less organic waste compared to the solvents used in HPLC.[6][7] SFC can provide high-resolution separations of isomers, often with faster analysis times.[8]

Q4: My sample is thermally labile. Which separation technique should I choose?

A4: For thermally labile compounds, HPLC or SFC are preferred over GC, as they are conducted at or near room temperature.[9] High temperatures in the GC injector and oven can potentially cause isomerization or degradation of the sample.

Q5: How can I confirm the identity of the separated cis and trans isomer peaks?

A5: The identity of the peaks can be confirmed by comparing their retention times with those of pure cis and trans standards of Methyl 2-hexenoate. If standards are not available, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the isomers based on their fragmentation patterns or chemical shifts.

Quantitative Data Summary

Separation MethodColumn/Stationary PhaseMobile Phase/Carrier GasTypical Resolution (Rs)Reference
Gas Chromatography (GC)DB-FastFAME (high-content cyanopropyl)Helium>1.4 for C18:1 isomers[1]
Reversed-Phase HPLCCOSMOSIL Cholester C18AcetonitrileBaseline separation[3]
Silver-Ion HPLCSilver-ion column0.018% acetonitrile and 0.18% isopropanol in hexaneGood separation[10]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for the Separation of cis and trans Isomers of Methyl 2-hexenoate

This protocol is a general guideline and may require optimization for your specific instrument and sample.

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Agilent J&W DB-FastFAME GC column (or equivalent high-cyanopropyl phase), 60 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 10 minutes at 180°C.

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

  • Data Analysis: Integrate the peak areas for the cis and trans isomers to determine their relative abundance.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Separation of cis and trans Isomers of Methyl 2-hexenoate

This protocol is a general guideline and may require optimization.

  • Instrument: HPLC system with a UV detector.

  • Column: C18 column (e.g., COSMOSIL Cholester C18), 4.6 mm I.D. x 250 mm, 5 µm particle size.[3]

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile/water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm.

  • Data Analysis: Integrate the peak areas for the cis and trans isomers.

Visualizations

Troubleshooting_GC_Separation start Poor Resolution or Co-elution in GC cause1 Inappropriate GC Column start->cause1 cause2 Incorrect Temperature Program start->cause2 cause3 High Carrier Gas Flow Rate start->cause3 cause4 Column Contamination start->cause4 solution1 Use a highly polar cyanopropyl column cause1->solution1 solution2 Optimize temperature program (lower initial temp, slow ramp) cause2->solution2 solution3 Reduce carrier gas flow rate cause3->solution3 solution4 Trim or replace column cause4->solution4

Caption: Troubleshooting workflow for poor GC separation of isomers.

Separation_Method_Selection cluster_methods Separation Methods cluster_considerations Key Considerations start Separation of Methyl 2-hexenoate Isomers gc Gas Chromatography (GC) start->gc hplc HPLC start->hplc sfc Supercritical Fluid Chromatography (SFC) start->sfc efficiency High Efficiency & Resolution gc->efficiency Excellent for isomers thermal_lability Thermal Lability of Sample hplc->thermal_lability Low temperature sfc->thermal_lability Low temperature green_chem Green Chemistry Principles sfc->green_chem Reduced solvent use

Caption: Logic for selecting a suitable isomer separation method.

References

Strategies to improve the yield of Methyl cis-2-hexenoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl cis-2-hexenoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain this compound with high stereoselectivity?

A1: The most effective methods for synthesizing this compound with a high cis (Z) to trans (E) isomer ratio are:

  • The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction: This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base (e.g., KHMDS with 18-crown-6) to favor the kinetic Z-alkene product.[1][2][3][4][5][6][7]

  • Semi-hydrogenation of Methyl 2-hexynoate using a poisoned catalyst: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) allows for the syn-addition of hydrogen to the alkyne, yielding the cis-alkene.[8][9][10][11][12]

  • The Wittig reaction with non-stabilized ylides: While classic Wittig reactions with stabilized ylides favor the E-isomer, the use of non-stabilized ylides can provide the Z-isomer, although selectivity can be variable.[13][14]

Q2: I am getting a low Z:E ratio in my Still-Gennari olefination. What are the likely causes?

A2: A low Z:E ratio in a Still-Gennari reaction can be attributed to several factors:

  • Inappropriate Base/Solvent System: The use of strongly coordinating bases (like those with Li+ or Na+ cations without a crown ether) can lead to equilibration of the intermediates, favoring the thermodynamically more stable E-isomer. The classic Still-Gennari conditions of KHMDS and 18-crown-6 in THF are designed to minimize this.[1][6]

  • Reaction Temperature: Allowing the reaction to warm prematurely can also lead to isomerization. The reaction should be maintained at a low temperature (typically -78 °C) during the addition and initial reaction phase.[1]

  • Structure of the Phosphonate Reagent: The electron-withdrawing nature of the phosphonate esters is critical for Z-selectivity. Ensure the phosphonate reagent is pure and has not decomposed.[3][4][5]

Q3: My Lindlar catalyst seems to be inactive or over-reducing the alkyne to the alkane. What should I do?

A3: Issues with Lindlar catalyst performance usually stem from catalyst quality or reaction conditions:

  • Catalyst Deactivation (Poisoning): The catalyst can be poisoned by impurities in the starting materials or solvent. Ensure all reagents and solvents are of high purity.

  • Incomplete Poisoning: If the catalyst is not sufficiently "poisoned," it will be too active and lead to over-reduction to the corresponding alkane (methyl hexanoate). The quinoline in the catalyst preparation is crucial for preventing this.[8][9][12]

  • Catalyst Activity: Conversely, an old or improperly stored catalyst may have reduced activity. It is recommended to use a fresh or properly stored catalyst.

Q4: How can I effectively remove triphenylphosphine oxide from my reaction mixture after a Wittig reaction?

A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. Several chromatography-free methods can be employed:

  • Precipitation/Crystallization: Triphenylphosphine oxide has low solubility in nonpolar solvents like hexanes or a mixture of ether and pentane. Concentrating the reaction mixture and triturating with these solvents can precipitate the oxide, which can then be removed by filtration.[15][16][17]

  • Acid-Base Extraction: Although less common for the oxide itself, conversion to a salt can sometimes aid in separation.

  • Complexation: Addition of certain metal salts, like zinc chloride, can form a complex with triphenylphosphine oxide, facilitating its removal by precipitation.[17]

Troubleshooting Guides

Still-Gennari Olefination for this compound

This reaction involves the olefination of propanal with methyl bis(2,2,2-trifluoroethyl)phosphonoacetate.

Experimental Workflow:

Still-Gennari Olefination Workflow reagents Mix Propanal, Phosphonate, and 18-crown-6 in THF cool Cool to -78 °C reagents->cool base_add Slowly add KHMDS solution cool->base_add react Stir at -78 °C for 2-4 hours base_add->react warm Warm to room temperature react->warm quench Quench with saturated NH4Cl warm->quench extract Extract with Et2O quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Workflow for Still-Gennari synthesis of this compound.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Extend reaction time at -78 °C. Ensure slow addition of KHMDS to prevent side reactions.
Decomposition of starting materials.Use freshly distilled propanal and high-purity phosphonate. Ensure anhydrous conditions.
Product loss during workup.This compound is volatile; use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure).
Low Z:E Ratio Reaction temperature too high.Maintain a strict -78 °C during base addition and for the initial reaction period.
Inappropriate base.Use KHMDS with 18-crown-6 to ensure a "naked" and highly reactive anion, which favors kinetic control.
Premature quenching.Allow the reaction to proceed to completion at low temperature before warming and quenching.
Formation of Side Products Aldol condensation of propanal.Add propanal to the reaction mixture after the phosphonate and base have been combined.
Michael addition to the product.Use a slight excess of the aldehyde to ensure the phosphonate is fully consumed.

Quantitative Data (Representative):

Parameter Condition Yield (%) Z:E Ratio
Base KHMDS / 18-crown-675-85>95:5
NaH60-7080:20
LiHMDS50-6070:30
Temperature -78 °C8095:5
-20 °C7585:15
0 °C7070:30
Semi-hydrogenation of Methyl 2-hexynoate

This method involves the partial reduction of an alkyne to a cis-alkene.

Experimental Workflow:

Alkyne Semi-hydrogenation Workflow setup Dissolve Methyl 2-hexynoate in Methanol catalyst Add Lindlar's Catalyst setup->catalyst h2 Purge with H2 and maintain positive pressure catalyst->h2 react Stir vigorously at room temperature h2->react monitor Monitor reaction by TLC or GC react->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate in vacuo filter->concentrate product This compound concentrate->product

Caption: Workflow for the semi-hydrogenation of Methyl 2-hexynoate.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred vigorously to ensure good mixing of the gas, liquid, and solid phases. Check for leaks in the hydrogen balloon/line.
Catalyst deactivation.Use fresh, high-quality Lindlar's catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Over-reduction to Alkane Catalyst is too active.Ensure the Lindlar's catalyst is properly "poisoned" with lead acetate and quinoline. Do not allow the reaction to run for an extended period after the starting material is consumed.
High hydrogen pressure.Maintain a slight positive pressure of hydrogen (e.g., from a balloon) rather than high pressure.
No Reaction Inactive catalyst.Use a new batch of Lindlar's catalyst.
Insufficient hydrogen.Ensure a continuous supply of hydrogen and check for leaks.

Quantitative Data (Representative):

Parameter Condition Yield (%) cis:trans Ratio Alkane byproduct (%)
Catalyst Lindlar's Catalyst90-98>98:2<2
Pd/C (unpoisoned)<10 (of alkene)->90
Solvent Methanol9598:2<2
Ethyl Acetate9297:3<3

Detailed Experimental Protocols

Protocol 1: Still-Gennari Olefination of Propanal
  • Preparation of the Reaction Mixture: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 eq.) and 18-crown-6 (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Addition of Aldehyde: Add freshly distilled propanal (1.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq.) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to minimize loss of the volatile product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Semi-hydrogenation of Methyl 2-hexynoate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hexynoate (1.0 eq.) and Lindlar's catalyst (5 mol % Pd).

  • Solvent Addition: Add methanol (0.2 M) to the flask.

  • Hydrogenation: Seal the flask with a septum, and purge with hydrogen gas from a balloon for 5 minutes. Maintain a positive pressure of hydrogen throughout the reaction.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature to yield this compound. Further purification is often not necessary if the reaction goes to completion without over-reduction.

Logical Troubleshooting Diagram

Troubleshooting Low Yield of this compound decision decision issue issue start Low Yield of This compound check_sm Check Purity of Starting Materials start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok purify_sm Purify/replace starting materials sm_ok->purify_sm No check_reaction Review Reaction Conditions sm_ok->check_reaction Yes purify_sm->check_sm conditions_ok Conditions Correct? check_reaction->conditions_ok adjust_conditions Adjust T, time, or base conditions_ok->adjust_conditions No check_workup Examine Workup Procedure conditions_ok->check_workup Yes adjust_conditions->check_reaction workup_ok Workup Appropriate? check_workup->workup_ok modify_workup Modify workup to minimize product loss workup_ok->modify_workup No final_issue Consult further literature or senior chemist workup_ok->final_issue Yes modify_workup->check_workup

Caption: A logical diagram for troubleshooting low yield in synthesis.

References

Identifying and minimizing side products in Methyl cis-2-hexenoate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl cis-2-hexenoate. Our focus is on identifying and minimizing the formation of unwanted side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of α,β-unsaturated esters like this compound often involves olefination reactions. The most relevant methods include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] However, standard Wittig and HWE reactions with stabilized ylides or phosphonates, which are necessary for the synthesis of α,β-unsaturated esters, typically favor the formation of the trans (E) isomer.[1][2] To achieve the desired cis (Z) stereochemistry, a modification of the HWE reaction known as the Still-Gennari olefination is the most effective and widely used method.[2][4][5]

Q2: What is the primary side product in the synthesis of this compound?

A2: The most common and significant side product in the synthesis of this compound is its geometric isomer, Methyl trans-2-hexenoate. The formation of the trans isomer is thermodynamically favored in many olefination reactions. Minimizing its formation is the primary challenge in achieving a high purity of the desired cis product.

Q3: How can I minimize the formation of the trans isomer?

A3: To selectively synthesize the cis isomer, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is highly recommended.[2][4][5] This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[4][5][6] These conditions kinetically favor the formation of the Z-alkene.[6][7]

Q4: Are there other potential side products I should be aware of?

A4: Besides the trans isomer, other side products can arise from various sources:

  • Aldol condensation: The aldehyde starting material (butyraldehyde) can undergo self-condensation in the presence of a strong base.

  • Michael addition: The desired α,β-unsaturated ester product can potentially react with the phosphonate carbanion or other nucleophiles present in the reaction mixture via a Michael addition.

  • Decomposition of reagents: The phosphonate reagent or the ylide can decompose, especially if the reaction temperature is not carefully controlled.

  • Reactions with impurities: Impurities in the starting materials or solvents can lead to the formation of unexpected byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing side product formation.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Decomposition of the phosphonate reagent or ylide. 3. Side reactions such as aldol condensation of the aldehyde.1. Increase reaction time or temperature slightly, but monitor for increased side product formation. 2. Ensure anhydrous conditions and maintain the recommended low temperature (-78 °C) during the addition of the base and aldehyde.[8] 3. Add the aldehyde slowly to the pre-formed phosphonate anion at low temperature to minimize self-condensation.
High percentage of Methyl trans-2-hexenoate 1. Use of standard Wittig or HWE conditions. 2. Reaction temperature is too high, allowing for equilibration to the more stable trans isomer. 3. Incorrect choice of base or solvent.1. Employ the Still-Gennari modification of the HWE reaction.[2][4][5] 2. Maintain a strict low-temperature profile (-78 °C) throughout the reaction.[8] 3. Use a strong, non-nucleophilic base like KHMDS in an aprotic solvent like THF with 18-crown-6 to ensure kinetic control.[6]
Presence of unidentified impurities 1. Impure starting materials (aldehyde, phosphonate, solvent). 2. Side reactions due to moisture or oxygen. 3. Decomposition of the product during workup or purification.1. Purify all starting materials and solvents before use. 2. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. 3. Use mild workup conditions and consider purification methods that minimize thermal stress, such as flash column chromatography or preparative HPLC.[9]
Difficulty in separating cis and trans isomers 1. Similar physical properties of the isomers.1. Use high-resolution analytical techniques like capillary gas chromatography (GC) to accurately determine the isomer ratio. 2. For preparative separation, consider reversed-phase high-performance liquid chromatography (RP-HPLC) or low-temperature crystallization.[9]

Experimental Protocols

Key Experiment: Still-Gennari Synthesis of this compound

This protocol is a representative procedure for the Z-selective synthesis of this compound.

Materials:

  • Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Butyraldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equivalents) and 18-crown-6 (1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of KHMDS (1.1 equivalents) in THF dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add freshly distilled butyraldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

Reaction Workflow

SynthesisWorkflow Workflow for this compound Synthesis reagents Prepare Reagents (Phosphonate, 18-crown-6, Aldehyde, Solvent) reaction_setup Reaction Setup (Inert Atmosphere, -78°C) reagents->reaction_setup base_addition Base Addition (KHMDS) reaction_setup->base_addition aldehyde_addition Aldehyde Addition (Butyraldehyde) base_addition->aldehyde_addition reaction Reaction (4 hours at -78°C) aldehyde_addition->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product side_product Methyl trans-2-hexenoate purification->side_product

Caption: Workflow for the synthesis of this compound.

Key Reaction Pathway

StillGennari Still-Gennari Reaction for this compound phosphonate Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate + KHMDS, 18-crown-6 ylide Phosphonate Anion (Ylide) phosphonate->ylide Deprotonation intermediate Oxaphosphetane Intermediate ylide->intermediate Reaction with Aldehyde aldehyde Butyraldehyde aldehyde->intermediate product This compound intermediate->product Syn-elimination byproduct Phosphate Byproduct intermediate->byproduct Syn-elimination

Caption: Still-Gennari reaction pathway.

Troubleshooting Logic

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl cis-2-hexenoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most prevalent impurity is typically the stereoisomer, methyl trans-2-hexenoate. Due to the higher thermodynamic stability of the trans isomer, it is often present in significant quantities. Other common impurities include unreacted starting materials such as cis-2-hexenoic acid and methanol, as well as solvents used during the synthesis and workup procedures. Depending on the synthetic route, byproducts from side reactions may also be present.

Q2: My primary impurity is methyl trans-2-hexenoate. Why is it so difficult to separate from the cis isomer?

A2: The difficulty arises from the very similar physical properties of the cis and trans isomers. They have nearly identical molecular weights and polarities, which results in very close boiling points and similar retention times on many standard chromatography columns. This makes separation by traditional methods like fractional distillation challenging.

Q3: I'm observing a lower than expected yield of the cis isomer after purification. What could be the cause?

A3: A lower than expected yield can be due to several factors:

  • Isomerization: The cis isomer can convert to the more stable trans isomer, especially when exposed to high temperatures (e.g., during distillation) or acidic/basic conditions.

  • Hydrolysis: If water is present during purification, particularly under acidic or basic conditions, the ester can hydrolyze back to cis-2-hexenoic acid and methanol.

  • Loss during workup: Multiple extraction and washing steps can lead to cumulative losses of the product.

  • Inefficient fractionation: During chromatographic separation, if the resolution between the cis and trans isomers is poor, it may be necessary to discard mixed fractions, thus reducing the yield of the pure cis isomer.

Q4: Can I use fractional distillation to separate the cis and trans isomers?

A4: While theoretically possible, fractional distillation is often inefficient for separating cis and trans isomers of methyl 2-hexenoate due to their very close boiling points. Achieving a high degree of purity would require a distillation column with very high theoretical plate counts and a carefully controlled reflux ratio, which can be technically challenging and may lead to thermal isomerization of the desired cis isomer.

Q5: I am using preparative HPLC for purification, but the peaks for the cis and trans isomers are overlapping. What can I do to improve the resolution?

A5: To improve peak resolution in preparative reversed-phase HPLC, consider the following adjustments:

  • Optimize the Mobile Phase: A shallower gradient or even isocratic elution with a fine-tuned solvent mixture (e.g., acetonitrile/water or methanol/water) can enhance separation.

  • Reduce the Flow Rate: Lowering the flow rate can increase the column efficiency and improve resolution.

  • Decrease the Sample Load: Overloading the column is a common cause of peak broadening and poor separation. Reduce the amount of crude material injected.

  • Increase the Column Length: Using a longer column or coupling two columns in series can increase the number of theoretical plates and improve separation.

  • Select a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

Q6: How can I confirm the stereochemical purity of my final product?

A6: The most common methods for determining the isomeric purity of this compound are:

  • Gas Chromatography (GC): Using a suitable capillary column (e.g., a polar stationary phase like a wax or cyano-based column), you can often achieve baseline separation of the cis and trans isomers, allowing for quantification of their relative amounts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the cis and trans isomers. The coupling constants (J-values) of the vinyl protons are characteristically different for the two isomers. The relative integration of the signals corresponding to each isomer can be used to determine the purity.

Comparison of Purification Methods

The following table summarizes the advantages and disadvantages of common purification techniques for this compound.

Purification MethodPurity AchievableTypical YieldKey AdvantagesKey Disadvantages
Fractional Distillation Low to ModerateModerate to HighScalable, good for removing non-isomeric impurities with different boiling points.Poor separation of cis/trans isomers, risk of thermal isomerization to the trans form.
Column Chromatography (Silica Gel) ModerateModerateGood for removing polar impurities (e.g., acids).Can have poor resolution of cis/trans isomers, potential for product loss on the column.
Preparative Reversed-Phase HPLC High (>95%)Low to ModerateExcellent resolution of cis/trans isomers, high purity achievable.Lower throughput, requires specialized equipment, can be costly in terms of solvents and column maintenance.

Detailed Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC Purification

This method is recommended for achieving high purity this compound.

  • System Preparation:

    • Column: C18, 5-10 µm particle size, ≥ 20 mm internal diameter.

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Detector: UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation:

    • Dissolve the crude methyl 2-hexenoate in a minimal amount of the initial mobile phase composition or a stronger solvent like pure acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (Example):

    • Flow Rate: 10-20 mL/min (will depend on column diameter).

    • Gradient: Start with a shallow gradient, for example:

      • 0-5 min: 50% B

      • 5-30 min: 50% to 70% B

      • 30-35 min: 70% to 100% B (to wash the column)

      • 35-40 min: 100% B

      • 40-45 min: Re-equilibrate at 50% B

    • Injection Volume: Dependent on the column size and sample concentration. Start with a small injection to optimize separation before scaling up.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. The cis and trans isomers should be closely eluting peaks.

    • Collect small, discrete fractions across the eluting peaks of interest.

  • Post-Purification:

    • Analyze the collected fractions by analytical GC or HPLC to determine their purity.

    • Pool the fractions containing the pure this compound.

    • Remove the solvent (acetonitrile and water) by rotary evaporation, followed by high vacuum to remove residual water (lyophilization can also be used if the system is compatible with organic solvents).

Visualizations

Purification_Workflow cluster_start Starting Material cluster_prep Purification Step cluster_analysis Analysis & Processing cluster_end Final Product crude Crude Methyl cis-2-hexenoate prep_hplc Preparative RP-HPLC crude->prep_hplc Inject fractions Collect Fractions prep_hplc->fractions purity_check Purity Analysis (GC or Analytical HPLC) fractions->purity_check purity_check->fractions Re-process if impure pooling Pool Pure Fractions purity_check->pooling If pure evaporation Solvent Removal pooling->evaporation pure_product Pure Methyl cis-2-hexenoate evaporation->pure_product Troubleshooting_Logic cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Poor Peak Resolution in HPLC opt_mobile Optimize Mobile Phase (shallower gradient) start->opt_mobile red_flow Reduce Flow Rate start->red_flow red_load Reduce Sample Load start->red_load change_col Change Column (different stationary phase) start->change_col success Improved Separation opt_mobile->success red_flow->success red_load->success change_col->success

Degradation pathways and stability of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl cis-2-hexenoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and use of this compound in experimental settings.

Issue 1: Unexpected Peaks in Chromatographic Analysis (GC/LC)

  • Symptom: Appearance of additional peaks besides the main this compound peak in your chromatogram.

  • Possible Causes & Solutions:

CauseRecommended Action
Isomerization The cis-isomer can convert to the more stable trans-isomer, especially if exposed to heat, light, or acidic/basic conditions. Analyze the sample for the presence of Methyl trans-2-hexenoate. To prevent this, store the compound under inert gas, protected from light, and at low temperatures.
Oxidation The double bond is susceptible to oxidation, leading to the formation of epoxides, aldehydes, or carboxylic acids. This is accelerated by exposure to air and light. Store under an inert atmosphere (e.g., argon or nitrogen) and in amber vials. Consider adding a suitable antioxidant if compatible with your application.
Hydrolysis The ester can hydrolyze to cis-2-hexenoic acid and methanol, particularly in the presence of moisture or acidic/basic contaminants. Ensure the use of dry solvents and glassware. Avoid pH extremes in your experimental setup unless required by the protocol.
Contamination The sample may be contaminated with residual starting materials, solvents from synthesis, or impurities from storage containers. Verify the purity of your starting material and ensure all equipment is scrupulously clean.

Issue 2: Inconsistent Experimental Results or Loss of Potency

  • Symptom: Variability in experimental outcomes or a noticeable decrease in the expected activity of the compound over time.

  • Possible Causes & Solutions:

CauseRecommended Action
Degradation Due to Improper Storage This compound is sensitive to environmental conditions. Long-term storage at room temperature, exposure to air, or light can lead to significant degradation. Always store the compound at low temperatures (ideally ≤ -20°C), under an inert atmosphere, and protected from light.
Repeated Freeze-Thaw Cycles Frequent temperature cycling can introduce moisture and accelerate degradation. Aliquot the compound into smaller, single-use vials to minimize the number of freeze-thaw cycles.
Interaction with Experimental Media The compound may be unstable in your specific buffer or solvent system, especially at non-neutral pH or in the presence of reactive species. Perform a preliminary stability study of this compound in your experimental medium to assess its stability over the time course of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis, oxidation, and isomerization. Due to its unsaturated nature, it is more susceptible to degradation compared to its saturated counterpart, methyl hexanoate.

  • Hydrolysis: The ester linkage can be cleaved by water, especially under acidic or basic conditions, to form cis-2-hexenoic acid and methanol.

  • Oxidation: The carbon-carbon double bond is a primary site for oxidation, which can be initiated by air (autoxidation) or other oxidizing agents. This can lead to the formation of various degradation products, including epoxides, hydroperoxides, aldehydes, and shorter-chain carboxylic acids.

  • Isomerization: The cis configuration of the double bond can isomerize to the more thermodynamically stable trans configuration. This process can be catalyzed by heat, light (photo-isomerization), or acid/base catalysts.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (long-term); 2-8°C (short-term)Reduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Prevents oxidation of the double bond.
Light Amber vial or protection from lightPrevents photo-initiated degradation and isomerization.
Container Tightly sealed, high-quality glass vialPrevents contamination and exposure to moisture and air.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability can be monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Purity Assessment: A decrease in the area of the main peak corresponding to this compound over time indicates degradation.

  • Degradant Monitoring: The appearance and increase of new peaks can signify the formation of degradation products like the trans-isomer, oxidation products, or the hydrolysis product (cis-2-hexenoic acid).

  • Methodology: A stability-indicating method should be developed and validated to ensure that all potential degradation products are separated from the parent compound and from each other.

Q4: Is this compound sensitive to pH?

A4: Yes, as an ester, it is susceptible to hydrolysis at both acidic and basic pH. The rate of hydrolysis is generally lowest in the neutral pH range (around pH 4-6) and increases significantly under strongly acidic or basic conditions. If working in aqueous buffers, it is crucial to assess the stability of the compound under the specific pH and temperature conditions of the experiment.

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a general workflow for assessing its stability.

cluster_hydrolysis Hydrolysis Pathway MCH This compound CHA cis-2-Hexenoic Acid MCH->CHA Hydrolysis MeOH Methanol MCH->MeOH Hydrolysis H2O H₂O (Acid/Base Catalyst) H2O->MCH

Hydrolysis of this compound.

cluster_oxidation Oxidation Pathway MCH This compound Epoxide Epoxide Derivative MCH->Epoxide Epoxidation Aldehyde Aldehydes MCH->Aldehyde Ozonolysis/Oxidative Cleavage CarboxylicAcid Carboxylic Acids MCH->CarboxylicAcid Ozonolysis/Oxidative Cleavage O2 O₂ (Air/Light) O2->MCH

Oxidation of this compound.

cluster_isomerization Isomerization Pathway MCH_cis This compound MCH_trans Methyl trans-2-hexenoate MCH_cis->MCH_trans Isomerization HeatLight Heat/Light/Catalyst HeatLight->MCH_cis

Isomerization of this compound.

cluster_workflow Stability Assessment Workflow start Obtain High-Purity This compound aliquot Aliquot into single-use vials under inert atmosphere start->aliquot storage Store under defined conditions (e.g., -20°C, 4°C, RT, protected from light) aliquot->storage sampling Sample at defined time points (e.g., T=0, 1, 3, 6 months) storage->sampling analysis Analyze by validated stability-indicating method (GC/LC) sampling->analysis data Evaluate data for purity decrease and degradant formation analysis->data conclusion Determine shelf-life and optimal storage conditions data->conclusion

General workflow for assessing the stability of this compound.

Optimization of reaction conditions for preparing Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl cis-2-hexenoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here are some common causes and their respective troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure the temperature is appropriate for the chosen method. For instance, Still-Gennari olefinations are typically run at low temperatures (-78 °C) and then allowed to slowly warm to room temperature.[1]

  • Suboptimal Reagents: The purity and reactivity of your starting materials are crucial.

    • Solution: Use freshly distilled butyraldehyde. Ensure your phosphonate reagent or Wittig salt is pure and dry. The base used is also critical; for Still-Gennari reactions, potassium bis(trimethylsilyl)amide (KHMDS) is often preferred over other bases.[2][3]

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain a strictly inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation. Ensure your glassware is thoroughly dried to avoid quenching of the strong bases used.

Q2: I am observing a poor cis:trans (Z:E) selectivity in my product mixture. How can I improve the formation of the cis-isomer?

A2: Achieving high cis-selectivity is a common challenge. The choice of reaction and reaction conditions are paramount for controlling the stereochemical outcome.

  • For Horner-Wadsworth-Emmons (HWE) Reactions:

    • Solution: Employ the Still-Gennari modification, which is specifically designed for Z-selective olefination.[2][3][4] This involves using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[1][5] The reaction should be run at low temperatures (typically -78 °C) in the presence of a strong, non-coordinating base like KHMDS and a crown ether such as 18-crown-6 to sequester the potassium cation.[1][2][3]

  • For Wittig Reactions:

    • Solution: Use a non-stabilized or semi-stabilized ylide. Non-stabilized ylides, typically prepared from alkyltriphenylphosphonium salts, generally favor the formation of the Z-alkene, especially in salt-free conditions. The reaction should be run at low temperatures in an aprotic solvent like THF.

Q3: I am having difficulty purifying my this compound. What are the common impurities and how can I remove them?

A3: Purification can be challenging due to the presence of reaction byproducts and the potential for isomerization.

  • Phosphine Oxide/Phosphate Byproducts:

    • Solution (Wittig): Triphenylphosphine oxide can often be removed by crystallization or by converting it to a more polar derivative that is more easily separated by column chromatography.

    • Solution (HWE): The phosphate byproduct from the HWE reaction is generally water-soluble and can be removed by performing an aqueous workup.[3]

  • Isomerization: The cis-isomer can sometimes isomerize to the more stable trans-isomer, especially if exposed to heat or acidic/basic conditions during workup or purification.

    • Solution: Use mild workup conditions. Purification by column chromatography on silica gel is generally effective. It is advisable to use a non-polar eluent system and to avoid prolonged exposure of the product to the silica gel. Distillation can also be used, but care must be taken to avoid high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing this compound with high stereoselectivity?

A1: The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is widely regarded as a highly reliable method for the Z-selective synthesis of α,β-unsaturated esters like this compound.[2][3][4] This method consistently provides high Z:E ratios when performed under optimized conditions.

Q2: Can I use a different base for the Still-Gennari olefination?

A2: While other strong bases can be used, potassium bis(trimethylsilyl)amide (KHMDS) in combination with 18-crown-6 is the classical and most recommended base for achieving high Z-selectivity in the Still-Gennari reaction.[3][5] The use of other bases may lead to a decrease in the cis:trans ratio.

Q3: What is the role of 18-crown-6 in the Still-Gennari reaction?

A3: 18-crown-6 acts as a sequestering agent for the potassium cation from the KHMDS base. This creates a "naked" and more reactive phosphonate anion, which promotes the kinetic control necessary for high Z-selectivity.[2][3]

Q4: My starting aldehyde is not very pure. Do I need to purify it before the reaction?

A4: Yes, it is highly recommended to use freshly distilled butyraldehyde. Impurities in the aldehyde can lead to side reactions and a decrease in both yield and selectivity.

Q5: How can I confirm the stereochemistry of my final product?

A5: The stereochemistry of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons in the 1H NMR spectrum is diagnostic. For the cis-isomer, the coupling constant is typically around 11-12 Hz, while for the trans-isomer, it is larger, around 15-16 Hz.

Data Presentation

Table 1: Influence of Reaction Conditions on Z:E Selectivity in Still-Gennari Olefination

Phosphonate ReagentBase (equiv.)Additive (equiv.)Temperature (°C)Z:E RatioYield (%)
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateKHMDS (1.1)18-crown-6 (1.5)-78 to RT>95:5~80-90
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateNaHMDS (1.1)None-78 to RT~85:15~70-80
Triethyl phosphonoacetateNaH (1.1)None0 to RT<10:90~80-90

Note: Data is generalized from typical outcomes reported in the literature. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Still-Gennari Olefination

  • To a flame-dried round-bottom flask under an argon atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 equivalents) and 18-crown-6 (1.5 equivalents).

  • Add anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (1.1 equivalents) dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled butyraldehyde (1.0 equivalent) dropwise.

  • Continue stirring at -78 °C for 4-6 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford this compound.

Visualizations

Reaction_Pathway Butyraldehyde Butyraldehyde Product This compound Butyraldehyde->Product Phosphonate Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate Intermediate Phosphonate Anion Phosphonate->Intermediate + Base Base KHMDS, 18-crown-6 Intermediate->Product + Butyraldehyde -78 °C to RT

Caption: Reaction pathway for the Still-Gennari synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Mix Phosphonate & 18-crown-6 in THF Cooling 2. Cool to -78 °C Reagents->Cooling Base_Addition 3. Add KHMDS Cooling->Base_Addition Aldehyde_Addition 4. Add Butyraldehyde Base_Addition->Aldehyde_Addition Stirring 5. Stir at -78 °C, then warm to RT Aldehyde_Addition->Stirring Quench 6. Quench with aq. NH4Cl Stirring->Quench Extraction 7. Extract with Et2O Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Poor_Selectivity Poor Z:E Selectivity? Start->Poor_Selectivity Low_Yield->Poor_Selectivity No Check_Purity Check Reagent Purity Low_Yield->Check_Purity Yes Use_Still_Gennari Use Still-Gennari Reagents Poor_Selectivity->Use_Still_Gennari Yes Check_Conditions Check Reaction Conditions Check_Purity->Check_Conditions Incomplete_Reaction Monitor Reaction Progress (TLC/GC) Check_Conditions->Incomplete_Reaction Solution_Yield Solution: - Use pure, dry reagents - Optimize time/temp Incomplete_Reaction->Solution_Yield Low_Temp Ensure Low Temperature (-78 °C) Use_Still_Gennari->Low_Temp Correct_Base Use KHMDS / 18-crown-6 Low_Temp->Correct_Base Solution_Selectivity Solution: - Use appropriate phosphonate - Maintain kinetic control Correct_Base->Solution_Selectivity

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Resolving Complex NMR Spectra of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the NMR analysis of Methyl cis-2-hexenoate. The following troubleshooting guides and FAQs will help resolve common issues and facilitate accurate spectral interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of this compound complex and difficult to interpret?

A1: The complexity primarily arises from two factors:

  • Signal Overlap: The chemical shifts of the vinyl protons (H-2 and H-3) and the allylic protons (H-4) can be very close, leading to overlapping multiplets that are difficult to resolve.[1] This is a common issue in unsaturated lipids and similar molecules.[1]

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects (or strong coupling) can occur. This distorts the expected splitting patterns, making simple first-order analysis inaccurate.

Q2: I am observing a complex multiplet around 5.5-6.5 ppm. How can I assign the signals for the vinylic protons (H-2 and H-3)?

A2: The vinylic protons in cis-alkenes typically appear in the range of 5.0-6.5 ppm. For cis-alkenes, the coupling constant (³J) between the vinylic protons is typically in the range of 6-12 Hz.[2][3] To definitively assign these signals, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. This experiment will show a cross-peak between the two coupled vinylic protons, confirming their relationship.

Q3: The signals for the methylene protons in the hexenoate chain are overlapping. How can I differentiate them?

A3: Overlapping signals from the aliphatic chain are a common challenge.[1] To resolve these, you can use the following techniques:

  • Higher Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy: This experiment correlates each proton with its directly attached carbon. Since the ¹³C signals are likely to be well-resolved, the HSQC spectrum can help to distinguish the overlapping proton signals.[4]

  • Selective 1D TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons within a specific spin system. By selectively irradiating a resolved proton signal (e.g., the terminal methyl group), you can identify the other protons in the same alkyl chain.

Q4: How can I confirm the cis-configuration of the double bond?

A4: The primary method for confirming the cis-configuration is by measuring the coupling constant (³J) between the two vinylic protons (H-2 and H-3). For a cis-alkene, this value is typically between 6 and 12 Hz.[2][3] In contrast, a trans-alkene would show a larger coupling constant, typically in the range of 12-18 Hz.[2][3] If the multiplets are too complex to extract the coupling constant directly, a 1D selective decoupling experiment or analysis of the cross-peak fine structure in a high-resolution 2D COSY spectrum can be employed.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These are estimated values and may vary slightly depending on the solvent and experimental conditions.

Position Atom ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
1-COOCH₃~3.70s-~51.5
2=CH~5.80dt³J(H2-H3) ≈ 11.5, ³J(H2-H4) ≈ 1.5~122.0
3=CH~6.30dt³J(H3-H2) ≈ 11.5, ³J(H3-H4) ≈ 7.5~148.0
4-CH₂-~2.20m-~28.0
5-CH₂-~1.40m-~22.0
6-CH₃~0.90t³J(H6-H5) ≈ 7.5~13.8
-C=O---~166.0

Experimental Protocols

1. 1D ¹H NMR Spectroscopy

  • Objective: To obtain a standard proton spectrum.

  • Methodology:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Process the data with appropriate phasing and baseline correction.

2. 2D COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton couplings, particularly between the vinylic protons.

  • Methodology:

    • Use the same sample prepared for the 1D ¹H NMR.

    • Run a standard COSY-45 or COSY-90 pulse sequence.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

    • Process the 2D data using a sine-bell or similar window function in both dimensions.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

3. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To correlate protons with their directly attached carbons, aiding in the resolution of overlapping proton signals.

  • Methodology:

    • Use the same sample.

    • Run a standard HSQC pulse sequence with gradient selection.

    • Set the ¹³C spectral width to cover the expected range of carbon signals.

    • Process the 2D data and analyze the cross-peaks, where each peak corresponds to a C-H bond.

4. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall structure.

  • Methodology:

    • Use the same sample.

    • Run a standard HMBC pulse sequence with gradient selection.

    • Optimize the long-range coupling delay (typically around 8-10 Hz) to observe two- and three-bond correlations.

    • Process the 2D data and analyze the cross-peaks to piece together the carbon skeleton.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for resolving complex NMR spectra of this compound.

Troubleshooting_Workflow Start Start: Complex 1H NMR Spectrum CheckOverlap Are signals overlapping? Start->CheckOverlap CheckSecondOrder Are there second-order effects? CheckOverlap->CheckSecondOrder No RunHSQC Run 2D HSQC CheckOverlap->RunHSQC Yes RunCOSY Run 2D COSY CheckSecondOrder->RunCOSY No HigherField Acquire spectrum on higher field instrument CheckSecondOrder->HigherField Yes RunHMBC Run 2D HMBC RunCOSY->RunHMBC RunHSQC->CheckSecondOrder Simulate Simulate spectrum to confirm assignments RunHMBC->Simulate HigherField->RunCOSY End End: Structure Confirmed Simulate->End

Caption: Troubleshooting workflow for complex NMR spectra.

References

Preventing isomerization of Methyl cis-2-hexenoate during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl cis-2-hexenoate. The focus is on preventing the isomerization of the desired cis isomer to the thermodynamically more stable trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound with high stereoselectivity?

A1: The primary methods for achieving high cis (or Z) selectivity in the synthesis of Methyl 2-hexenoate are:

  • Wittig Reaction: Utilizing a non-stabilized phosphonium ylide. The reaction of butanal with a phosphorane derived from methyl 2-(triphenylphosphoranylidene)acetate under salt-free conditions typically favors the cis isomer.[1][2]

  • Still-Gennari Modification of the Horner-Wadsworth-Emmons (HWE) Reaction: This is a highly effective method for producing Z-alkenes.[3][4] It employs a phosphonate reagent with electron-withdrawing groups, such as methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate, which kinetically favors the formation of the cis isomer.[3][4]

  • Partial Hydrogenation of an Alkyne: The hydrogenation of methyl 2-hexynoate using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), selectively yields the cis-alkene.[5][6]

Q2: What factors can cause the isomerization of this compound to the trans isomer?

A2: Isomerization can be induced by several factors, and α,β-unsaturated esters are susceptible to such changes. Key factors include:

  • Heat: Thermal energy can be sufficient to overcome the rotational barrier of the double bond, leading to the formation of the more stable trans isomer.[7][8][9]

  • Acids: Acid catalysis can promote isomerization.[10][11] Even trace amounts of acid during workup or purification can be problematic.

  • Bases: Strong bases can also catalyze the isomerization of α,β-unsaturated esters.[10]

  • Light: Photochemical isomerization is a possibility for some unsaturated systems, particularly in the presence of a photosensitizer.[12][13]

  • Presence of certain metals: Trace metals, particularly transition metals, can catalyze cis-trans isomerization.

Q3: How can I minimize isomerization during purification?

A3: To minimize isomerization during purification, consider the following:

  • Distillation: If distillation is necessary, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule. Ensure the distillation apparatus is free of acidic or basic residues.

  • Chromatography: Use neutral silica gel or alumina for column chromatography. If the compound is sensitive, the silica gel can be washed with a dilute solution of a non-nucleophilic base (like triethylamine) in the eluent and then re-equilibrated with the pure eluent to neutralize acidic sites.

  • Workup: During aqueous workup, use mild buffers to control the pH and avoid strongly acidic or basic conditions. Ensure all reagents are removed thoroughly.

Q4: What is the expected cis/trans ratio for a standard Wittig reaction designed for cis selectivity?

A4: For a Wittig reaction using a non-stabilized ylide under salt-free conditions, a good cis selectivity can be expected. The ratio can vary depending on the specific reaction conditions (solvent, temperature, and the nature of the ylide and aldehyde), but ratios favoring the cis isomer are commonly observed.[1][2][14] For highly optimized reactions, cis:trans ratios can be quite high.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Methyl 2-hexenoate 1. Incomplete reaction. 2. Ylide decomposition (Wittig/HWE). 3. Catalyst poisoning (Hydrogenation). 4. Product loss during workup or purification.1. Monitor the reaction by TLC or GC to ensure completion. Extend reaction time if necessary. 2. For Wittig/HWE, ensure anhydrous conditions and use freshly prepared or properly stored reagents. 3. For hydrogenation, use a fresh, high-quality catalyst and ensure the substrate and solvent are free of impurities that could poison the catalyst. 4. Optimize extraction and purification procedures. Minimize the number of transfer steps.
High Proportion of trans-Isomer 1. Isomerization during the reaction. 2. Isomerization during workup. 3. Isomerization during purification. 4. Incorrect reaction choice for cis selectivity.1. For Wittig, ensure salt-free conditions. For HWE, strictly follow the Still-Gennari protocol at low temperatures.[3][4] For hydrogenation, ensure the catalyst is not overly active. 2. Use buffered aqueous solutions (pH ~7) for washing. Avoid any contact with strong acids or bases. 3. Purify at low temperatures. For distillation, use high vacuum. For chromatography, use deactivated silica gel. 4. For high cis selectivity, the Still-Gennari modification of the HWE reaction is often the most reliable method.[3][4]
Formation of Unexpected Byproducts 1. Aldol condensation of the starting aldehyde. 2. Over-reduction to Methyl hexanoate (in hydrogenation). 3. Michael addition to the α,β-unsaturated ester product.1. Add the aldehyde slowly to the ylide/phosphonate solution to maintain a low concentration of the aldehyde. 2. Carefully monitor the hydrogen uptake and stop the reaction once one equivalent has been consumed. Use a highly selective catalyst like Lindlar's.[5] 3. Quench the reaction promptly once complete and perform the workup at low temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Still-Gennari Olefination

This protocol is adapted from the general procedure for the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which is known for its high Z-selectivity.[3]

Reagents and Materials:

  • Butanal

  • Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate

  • Potassium tert-butoxide

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of butanal (1.0 mmol), methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate (2.0 mmol), and 18-crown-6 (3.0 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of potassium tert-butoxide (2.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on neutral silica gel or by vacuum distillation at a low temperature to obtain this compound.

Expected Outcome:

This method is expected to yield the desired cis-isomer with high selectivity. A typical cis:trans ratio for this type of reaction can be greater than 15:1.

Protocol 2: Synthesis of this compound via Lindlar Hydrogenation

This protocol describes the partial hydrogenation of an alkyne to a cis-alkene.[5][15]

Reagents and Materials:

  • Methyl 2-hexynoate

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a further deactivator)

  • Hexane or Ethyl Acetate (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Methyl 2-hexynoate (1.0 mmol) in hexane or ethyl acetate (10 mL) in a flask equipped with a stir bar.

  • Add Lindlar's catalyst (5-10 mol% Pd). A small amount of quinoline (1-2 drops) can be added to further decrease catalyst activity and prevent over-reduction.

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC or GC. The reaction should be stopped as soon as the starting alkyne is consumed to avoid over-reduction to the alkane and potential isomerization.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure at a low temperature to yield the crude product.

  • If necessary, purify by vacuum distillation or chromatography on neutral silica gel.

Quantitative Data Summary:

MethodKey ReagentsTypical cis:trans RatioReference(s)
Still-Gennari Olefination Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate, KHMDS or KOtBu, 18-crown-6>15:1[3]
Lindlar Hydrogenation Methyl 2-hexynoate, Lindlar's Catalyst, H₂Predominantly cis[5][15]
Wittig Reaction (non-stabilized ylide) Butanal, (Carbomethoxymethyl)triphenylphosphonium bromide, strong non-lithium baseGood to high cis selectivity[1][2]

Visualizations

Synthesis_and_Isomerization cluster_synthesis Synthesis Pathways for this compound cluster_isomerization Isomerization Pathway Butanal Butanal Wittig_Reaction Wittig_Reaction Butanal->Wittig_Reaction Wittig Ylide Still-Gennari_HWE Still-Gennari_HWE Butanal->Still-Gennari_HWE Still-Gennari Reagent Methyl_2-hexynoate Methyl_2-hexynoate Lindlar_Hydrogenation Lindlar_Hydrogenation Methyl_2-hexynoate->Lindlar_Hydrogenation H2, Lindlar's Cat. Methyl_cis-2-hexenoate Methyl_cis-2-hexenoate Isomerization_Conditions Heat, Acid, Base, Light Methyl_cis-2-hexenoate->Isomerization_Conditions Wittig_Reaction->Methyl_cis-2-hexenoate Still-Gennari_HWE->Methyl_cis-2-hexenoate Lindlar_Hydrogenation->Methyl_cis-2-hexenoate Methyl_trans-2-hexenoate Methyl_trans-2-hexenoate Isomerization_Conditions->Methyl_trans-2-hexenoate Undesired Isomerization

Caption: Synthetic routes to this compound and the undesired isomerization pathway.

Troubleshooting_Workflow Start Start Perform_Synthesis Synthesize this compound Start->Perform_Synthesis Analyze_Product Analyze Product Mixture (GC/NMR) Perform_Synthesis->Analyze_Product High_Cis_Ratio High cis:trans Ratio? Analyze_Product->High_Cis_Ratio Proceed_Purification Proceed to Purification High_Cis_Ratio->Proceed_Purification Yes Low_Cis_Ratio Low cis:trans Ratio High_Cis_Ratio->Low_Cis_Ratio No End End Proceed_Purification->End Check_Reaction_Conditions Review Reaction Conditions (Temp, Reagents, Time) Low_Cis_Ratio->Check_Reaction_Conditions Check_Workup Review Workup Procedure (pH control) Low_Cis_Ratio->Check_Workup Check_Purification Review Purification Method (Temp, Stationary Phase) Low_Cis_Ratio->Check_Purification Check_Reaction_Conditions->Perform_Synthesis Adjust & Repeat Check_Workup->Perform_Synthesis Adjust & Repeat Check_Purification->Perform_Synthesis Adjust & Repeat

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Scalable Synthesis of Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the scalable synthesis of methyl cis-2-hexenoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges and optimizing synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable methods for synthesizing this compound with high stereoselectivity?

A1: For scalable synthesis of cis-α,β-unsaturated esters like this compound, the most effective methods are modifications of the Horner-Wadsworth-Emmons (HWE) reaction that favor Z-alkene formation. Specifically, the Still-Gennari and Ando modifications are highly recommended. The traditional Wittig reaction using non-stabilized ylides can also yield the cis-isomer, but scalability can be challenging due to the generation of triphenylphosphine oxide as a byproduct.

Q2: How can I minimize the formation of the undesired trans-isomer?

A2: Minimizing the trans-isomer is critical for obtaining high-purity this compound. Key strategies include:

  • Reagent Selection: Employ Still-Gennari or Ando phosphonates, which are specifically designed to promote the formation of Z-alkenes.[1]

  • Reaction Conditions: Use strongly dissociating bases and specific solvent systems as outlined in the Still-Gennari protocol (e.g., KHMDS with 18-crown-6 in THF) to ensure kinetic control, which favors the cis-product.[2]

  • Temperature Control: Maintaining low reaction temperatures (e.g., -78 °C) is crucial to prevent isomerization to the more thermodynamically stable trans-isomer.

Q3: What are the primary challenges in purifying this compound?

A3: The primary purification challenges are:

  • Separation of Stereoisomers: The boiling points of the cis- and trans-isomers are often very close, making separation by standard distillation difficult. Fractional distillation under reduced pressure is typically required.

  • Volatility: this compound is a relatively volatile compound, which can lead to product loss during solvent removal and distillation.

  • Removal of Reaction Byproducts: Separating the desired ester from unreacted starting materials and byproducts of the olefination reaction (e.g., phosphonate byproducts) requires careful workup and purification steps. Water-soluble byproducts from the HWE reaction are a significant advantage over the Wittig reaction in this regard.[1]

Q4: Are there any safety considerations I should be aware of when scaling up the synthesis?

A4: Yes, several safety precautions are essential:

  • Handling of Reagents: Many reagents used in these syntheses, such as sodium hydride and butyllithium, are pyrophoric and/or water-reactive. They must be handled under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.

  • Solvent Safety: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Always use fresh, inhibitor-tested solvents and conduct reactions in a well-ventilated fume hood away from ignition sources.

  • Temperature Control: Exothermic reactions should be carefully monitored and controlled, especially on a larger scale, to prevent runaway reactions. The use of appropriate cooling baths is critical.

  • Workup Procedures: Quenching of reactive reagents must be done slowly and at low temperatures to control the release of heat and gases.

Troubleshooting Guides

Issue 1: Low Yield of Methyl 2-hexenoate
Possible Cause Suggested Solution
Incomplete deprotonation of the phosphonate reagent.Ensure the base is of high quality and used in a slight excess. For NaH, ensure the mineral oil is washed away with a dry, inert solvent if necessary.
Degradation of the aldehyde starting material (butanal).Use freshly distilled butanal. Aldehydes can be prone to oxidation or polymerization.
Suboptimal reaction temperature.While low temperatures are needed for high cis-selectivity, the reaction may be sluggish. Allow the reaction to proceed for a sufficient time or consider a slight, controlled increase in temperature after the initial addition, monitoring the cis:trans ratio.
Inefficient workup leading to product loss.Methyl 2-hexenoate is volatile. Use care during solvent removal, employing techniques like rotary evaporation at reduced pressure and moderate temperature. Ensure efficient extraction with a suitable organic solvent.
Issue 2: Poor cis-Selectivity (High proportion of trans-isomer)
Possible Cause Suggested Solution
Use of a standard HWE or stabilized Wittig reagent.These methods inherently favor the trans-isomer. Switch to a Still-Gennari or Ando-type HWE reagent for high cis-selectivity.
Reaction temperature is too high.Isomerization to the more stable trans-product can occur at higher temperatures. Maintain a consistently low temperature (e.g., -78 °C) throughout the addition of the aldehyde.
Incorrect base or solvent system.The choice of base and solvent is critical for stereochemical control. For the Still-Gennari modification, the use of KHMDS and 18-crown-6 in THF is recommended to promote the desired kinetic pathway.[2]
Equilibration of intermediates.The presence of certain metal salts (e.g., lithium salts) can sometimes lead to equilibration and a lower cis:trans ratio. Using potassium-based bases can mitigate this.
Issue 3: Difficulty in Purifying the Final Product

| Possible Cause | Suggested Solution | | Co-elution of cis and trans isomers during column chromatography. | Isocratic elution on silica gel is often insufficient. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may improve separation. However, this is often not practical for large-scale purification. | | Incomplete removal of phosphorus byproducts. | The phosphate byproducts from the HWE reaction are generally water-soluble and can be removed with aqueous washes during the workup.[1] Ensure thorough extraction and washing. For Wittig byproducts, crystallization or chromatography may be necessary. | | Close boiling points of isomers. | Use a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure to enhance the separation of the cis and trans isomers. |

Experimental Protocols

Method 1: Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction

This method is highly recommended for achieving high cis-selectivity.

Reaction: Butanal + Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate --(KHMDS, 18-crown-6, THF, -78 °C)--> this compound

Materials:

  • Methyl bis(2,2,2-trifluoroethoxy)phosphinylacetate (Still-Gennari reagent)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Butanal (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an argon atmosphere, dissolve 18-crown-6 (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add KHMDS (1.1 equivalents, as a solution in THF or as a solid) to the cooled solution and stir for 15 minutes.

  • Phosphonate Addition: Add the Still-Gennari reagent (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete ylide formation.

  • Aldehyde Addition: Add freshly distilled butanal (1.0 equivalent) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above -75 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction, ensuring the temperature remains low.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully using a rotary evaporator at low temperature and reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the this compound from any trans-isomer and other impurities.

Method 2: Unstabilized Wittig Reaction

This method can also provide the cis-isomer but may be less scalable due to the byproduct.

Reaction: (Methoxycarbonylmethyl)triphenylphosphonium bromide + n-Butyllithium --(THF, 0 °C)--> Ylide Ylide + Butanal --(THF, -78 °C to RT)--> this compound + Triphenylphosphine oxide

Materials:

  • (Methoxycarbonylmethyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Butanal (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Pentane or Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: Under an argon atmosphere, suspend (methoxycarbonylmethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C.

  • Deprotonation: Add n-BuLi (1.05 equivalents) dropwise to the suspension. The mixture will typically turn a characteristic color (e.g., orange or red), indicating ylide formation. Stir at 0 °C for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to -78 °C. Add freshly distilled butanal (1.0 equivalent) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Add pentane or hexane to precipitate the triphenylphosphine oxide.

  • Filtration and Concentration: Filter the mixture through a pad of celite to remove the precipitated triphenylphosphine oxide. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the high volatility of pentane/hexane).

  • Purification: Purify the remaining crude product by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of cis-α,β-unsaturated esters using the described methods. Note that these are representative values, and actual results may vary depending on the specific substrate and reaction conditions.

Synthesis MethodTypical Yield (%)Typical cis:trans RatioScalabilityKey AdvantagesKey Disadvantages
Still-Gennari (HWE) 75-90%>95:5GoodHigh cis-selectivity, water-soluble byproducts.[1][2]Requires cryogenic temperatures, more expensive reagents.
Ando (HWE) 70-85%>90:10GoodHigh cis-selectivity, avoids crown ethers.May require specific diaryl phosphonates.
Unstabilized Wittig 50-70%85:15 - >95:5ModerateCan provide high cis-selectivity.Stoichiometric triphenylphosphine oxide byproduct is difficult to remove on a large scale.

Visualizations

Experimental Workflow: Still-Gennari Synthesis

Still_Gennari_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve 18-crown-6 in anhydrous THF cool1 Cool to -78 °C reagents->cool1 add_base Add KHMDS cool1->add_base add_phosphonate Add Still-Gennari reagent add_base->add_phosphonate add_aldehyde Add Butanal add_phosphonate->add_aldehyde react Stir at -78 °C add_aldehyde->react quench Quench with NH4Cl react->quench extract Extract with diethyl ether quench->extract dry Dry and Concentrate extract->dry purify Fractional Distillation dry->purify product This compound purify->product

Caption: Workflow for the Still-Gennari synthesis of this compound.

Signaling Pathway: Horner-Wadsworth-Emmons Reaction Mechanism (Z-Selective)

HWE_Z_Selective_Pathway phosphonate Phosphonate Reagent (Still-Gennari Type) ylide Phosphonate Ylide (Z-selective precursor) phosphonate->ylide Deprotonation base Strong Base (e.g., KHMDS) base->ylide oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) ylide->oxaphosphetane Nucleophilic Attack aldehyde Butanal aldehyde->oxaphosphetane product This compound oxaphosphetane->product Elimination byproduct Phosphate Byproduct (Water Soluble) oxaphosphetane->byproduct

Caption: Key steps in the Z-selective Horner-Wadsworth-Emmons reaction.

References

Validation & Comparative

A Comparative Analysis of Methyl cis-2-hexenoate and Methyl trans-2-hexenoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. This guide provides a comprehensive comparative analysis of Methyl cis-2-hexenoate and Methyl trans-2-hexenoate, focusing on their synthesis, physicochemical properties, and potential biological activities, supported by available data and established experimental protocols.

Physicochemical Properties

The cis and trans isomers of Methyl 2-hexenoate, while sharing the same molecular formula (C₇H₁₂O₂) and molecular weight (128.17 g/mol ), exhibit distinct physical properties due to their different spatial arrangements. These differences can influence their chemical reactivity, biological activity, and applications, particularly in fields such as flavor and fragrance chemistry where sensory perception is key.[1]

PropertyThis compound (Z-isomer)Methyl trans-2-hexenoate (E-isomer)(E,Z)-Methyl 2-hexenoate (Mixture)
CAS Number Not individually specified13894-63-8[2]2396-77-2[3]
Boiling Point Data not readily available57-58 °C at 13 mmHg[3]168-170 °C at 760 mmHg
Density Data not readily available0.915 g/mL[3]0.911-0.916 g/mL
Refractive Index Data not readily available1.4345[3]1.423-1.429
Odor Profile Fruity aroma[1]Fruity aroma[1]Fruity aroma[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of Methyl 2-hexenoate. The chemical shifts of the vinylic protons and carbons are particularly informative.

¹H NMR Spectroscopy:

  • Methyl trans-2-hexenoate: The vinylic protons in the trans isomer are expected to show a larger coupling constant (J-value), typically in the range of 12-18 Hz, due to the anti-periplanar relationship of the coupled protons.

  • This compound: The cis isomer will exhibit a smaller coupling constant for its vinylic protons, generally in the range of 6-12 Hz, reflecting the syn-clinal relationship.

¹³C NMR Spectroscopy: The chemical shifts of the carbons in the double bond and the allylic carbons will also differ between the two isomers due to steric effects.

Experimental Protocols

Stereoselective Synthesis of this compound and Methyl trans-2-hexenoate via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides. By selecting the appropriate ylide and reaction conditions, one can favor the formation of either the Z (cis) or E (trans) isomer.

Diagram of the Wittig Reaction Workflow:

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine PhosphoniumSalt Phosphonium Salt PPh3->PhosphoniumSalt Reacts with AlkylHalide Methyl 2-bromoacetate AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide Deprotonation Base Base (e.g., n-BuLi or NaH) Base->Ylide Butanal Butanal Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Reacts with Butanal->Oxaphosphetane Alkene Methyl 2-hexenoate (cis or trans) Oxaphosphetane->Alkene Decomposes to TPO Triphenylphosphine oxide Oxaphosphetane->TPO

Caption: General workflow for the Wittig reaction to synthesize Methyl 2-hexenoate isomers.

Protocol for Methyl trans-2-hexenoate (using a stabilized ylide):

  • Ylide Preparation: To a solution of methyl (triphenylphosphoranylidene)acetate (a stabilized ylide) in an appropriate solvent (e.g., dichloromethane), add butanal dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate Methyl trans-2-hexenoate.

Protocol for this compound (using a non-stabilized ylide under salt-free conditions):

  • Phosphonium Salt Preparation: React triphenylphosphine with methyl 2-bromoacetate to form the corresponding phosphonium salt.

  • Ylide Generation: Treat the phosphonium salt with a strong, non-lithium base (e.g., sodium hydride or sodium amide) in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to generate the ylide.

  • Reaction: Cool the ylide solution to a low temperature (e.g., -78 °C) and add butanal dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature, then quench with a proton source. Extract the product and purify by column chromatography to obtain this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for Isomer Separation

GC-MS is the standard method for separating and identifying the cis and trans isomers of fatty acid methyl esters.

Protocol:

  • Sample Preparation: Dilute the sample containing the Methyl 2-hexenoate isomers in a suitable solvent (e.g., hexane).

  • GC Column: Use a polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, which is specifically designed for the separation of cis/trans isomers.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra. The trans isomer typically elutes before the cis isomer on polar columns.

Comparative Biological Activity: An Inferential Analysis

Antimicrobial Activity: Studies on various fatty acid methyl esters have demonstrated antimicrobial properties. For instance, certain unsaturated fatty acid methyl esters have shown toxicity against mosquito larvae.[5] The difference in the three-dimensional structure between the cis and trans isomers of Methyl 2-hexenoate could lead to differential interactions with microbial cell membranes or enzymes, potentially resulting in varying degrees of antimicrobial efficacy. The more linear structure of the trans isomer might allow for more efficient insertion into and disruption of the lipid bilayer of bacterial cell membranes.

Cytotoxicity: Research comparing the cis and trans isomers of resveratrol, a stilbenoid, has shown that the trans isomer generally exhibits greater antiproliferative and cytotoxic activity against various cancer cell lines. This has been attributed to differences in how the isomers interact with cellular targets. Similarly, studies on different fatty acids have revealed structure-dependent toxic effects on cells.[6] It is plausible that Methyl trans-2-hexenoate could exhibit greater cytotoxicity than its cis counterpart due to its more stable and rigid structure, potentially leading to more potent interactions with cellular signaling pathways.

Involvement in Cellular Signaling

Unsaturated fatty acids and their esters are known to act as signaling molecules that can modulate various cellular processes. While specific pathways for Methyl 2-hexenoate are not well-defined, it is likely to influence general fatty acid signaling pathways.

FattyAcid_Signaling

References

Validating the Purity of Methyl cis-2-Hexenoate: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of chromatographic methods for validating the purity of Methyl cis-2-hexenoate, a key intermediate in various synthetic pathways. We present a detailed comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by representative experimental data and protocols to aid in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques: GC vs. HPLC

This compound is a volatile organic compound, making Gas Chromatography with Flame Ionization Detection (GC-FID) the most direct and efficient method for purity analysis. HPLC can also be employed, particularly for identifying non-volatile impurities or when GC is unavailable, though it may require derivatization for optimal detection of the primary analyte.

The following table summarizes the expected performance of GC-FID and a representative Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interaction with a stationary phase in the liquid phase.
Typical Retention Time 5 - 10 minutes10 - 20 minutes
Resolution of Isomers Excellent for cis/trans and positional isomers.Good, may require specific columns and mobile phases for cis/trans separation.
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.15%
Precision (%RSD) < 2%< 5%
Sample Preparation Simple dilution in a volatile solvent (e.g., hexane).Dilution in mobile phase; potential for derivatization to enhance UV detection.
Cost per Sample LowerHigher
Throughput HighModerate

Experimental Protocols

Primary Recommended Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is optimized for the routine purity assessment of this compound, providing excellent resolution and sensitivity.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in n-hexane.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL with n-hexane.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Agilent HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector: Flame Ionization Detector (FID) at 250°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the principal peak relative to the total area of all peaks in the chromatogram.

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for identifying potential non-volatile impurities and can be used as an orthogonal technique to GC.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is assessed by the area percentage of the main peak. The use of a photodiode array (PDA) detector can aid in peak purity assessment by comparing spectra across the peak.

Visualizing the Workflow

To illustrate the logical flow of validating the purity of this compound, the following diagrams outline the experimental workflows for both the recommended GC-FID method and the alternative HPLC-UV method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep Prepare 1 mg/mL Stock Solution in Hexane start->prep dilute Dilute to 100 µg/mL Working Standard prep->dilute inject Inject 1 µL into GC-FID dilute->inject separate Separation on HP-INNOWax Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Percentage Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for purity validation of this compound using GC-FID.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing start_hplc Start prep_hplc Prepare 1 mg/mL Stock Solution in Acetonitrile start_hplc->prep_hplc dilute_hplc Dilute to 100 µg/mL with Mobile Phase prep_hplc->dilute_hplc inject_hplc Inject 10 µL into HPLC-UV dilute_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc Detection at 210 nm separate_hplc->detect_hplc integrate_hplc Integrate Peak Areas detect_hplc->integrate_hplc calculate_hplc Calculate Area Percentage Purity integrate_hplc->calculate_hplc report_hplc Generate Purity Report calculate_hplc->report_hplc

Caption: Alternative experimental workflow for purity validation using HPLC-UV.

A Comparative Guide to the Quantitative Determination of Methyl cis-2-Hexenoate in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methodologies for the quantitative determination of methyl cis-2-hexenoate in complex samples: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID). This document outlines the performance of each technique, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

Introduction

This compound is a volatile organic compound contributing to the characteristic aroma and flavor profiles of various fruits and beverages. Its accurate quantification in complex matrices, such as food products, environmental samples, and biological fluids, is crucial for quality control, flavor and fragrance research, and metabolic studies. The choice of analytical method significantly impacts the sensitivity, selectivity, and overall reliability of the results. This guide compares a modern, sensitive headspace technique with a classic, robust direct injection method.

Method Comparison

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HS-SPME-GC-MS is a highly sensitive and selective technique ideal for trace-level analysis of volatile compounds without the need for solvent extraction. Direct Injection GC-FID is a more straightforward and cost-effective method suitable for samples with higher concentrations of the analyte.

Quantitative Performance Data

The following table summarizes the key performance characteristics of the two methods for the analysis of this compound. The data is compiled from various studies on similar volatile esters and fatty acid methyl esters.

Performance ParameterHS-SPME-GC-MSDirect Injection GC-FID
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/L0.1 - 1 mg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.5 - 5 mg/L
Precision (RSD%) < 15%< 5%
Accuracy (Recovery %) 85 - 115%90 - 110%
Sample Throughput Lower (due to extraction time)Higher
Selectivity Very High (Mass Spectrometry)Moderate (Retention Time)
Cost HigherLower

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace, minimizing matrix effects.

1. Sample Preparation:

  • Place 5 mL of the liquid sample (e.g., fruit juice, wine) or 1 g of the solid sample into a 20 mL headspace vial.

  • For solid samples, add 5 mL of deionized water.

  • Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Add a suitable internal standard (e.g., methyl heptanoate) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and incubator.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 87, 128, 69, 41).

Method 2: Direct Injection Gas Chromatography with Flame Ionization Detection (GC-FID)

This method involves the direct injection of a liquid sample or a solvent extract into the GC system. It is a robust and widely used technique for the analysis of volatile compounds at moderate to high concentrations.

1. Sample Preparation:

  • For liquid samples: If the concentration of this compound is sufficiently high, the sample can be injected directly after filtration through a 0.45 µm syringe filter.

  • For solid or complex liquid samples: Perform a liquid-liquid extraction.

    • Homogenize 5 g of the sample with 10 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Add a suitable internal standard (e.g., methyl octanoate).

    • Shake vigorously for 10 minutes and then centrifuge at 5000 rpm for 10 minutes.

    • Carefully collect the organic layer and, if necessary, concentrate it under a gentle stream of nitrogen.

    • Adjust the final volume to 1 mL with the extraction solvent.

2. GC-FID Analysis:

  • Injector: 250°C, with a split ratio of 20:1.

  • Injection Volume: 1 µL.

  • Column: Use a mid-polar or polar capillary column, such as a DB-5ms or DB-WAX (e.g., 30 m x 0.32 mm i.d., 0.5 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 220°C at a rate of 10°C/min, hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Helium or Nitrogen): 25 mL/min.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Complex Sample Homogenization Homogenization / Dilution Sample->Homogenization InternalStandard Internal Standard Addition Homogenization->InternalStandard Extraction Extraction / Concentration InternalStandard->Extraction GC Gas Chromatography (GC) Extraction->GC Sample Injection Detector Detection GC->Detector Data Data Acquisition & Processing Detector->Data Result Result Data->Result Quantification

General workflow for quantitative analysis.

Method_Comparison cluster_hs_spme HS-SPME-GC-MS cluster_direct_injection Direct Injection GC-FID HS_Sample Sample in Vial Equilibration Equilibration & Heating HS_Sample->Equilibration SPME_Extraction SPME Fiber Extraction Equilibration->SPME_Extraction Thermal_Desorption Thermal Desorption in GC Inlet SPME_Extraction->Thermal_Desorption GCMS_Analysis GC-MS Analysis Thermal_Desorption->GCMS_Analysis Result_MS Result_MS GCMS_Analysis->Result_MS High Sensitivity & Selectivity Result DI_Sample Liquid Sample / Extract Filtration Filtration / Concentration DI_Sample->Filtration Direct_Injection Direct Liquid Injection Filtration->Direct_Injection GCFID_Analysis GC-FID Analysis Direct_Injection->GCFID_Analysis Result_FID Result_FID GCFID_Analysis->Result_FID Robust & Cost-Effective Result Start

Comparison of analytical approaches.

A Comparative Analysis of the Chemical Reactivity of Cis and Trans Isomers of Methyl 2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of molecules plays a pivotal role in their chemical reactivity, influencing reaction rates, product distribution, and biological activity. This guide provides an objective comparison of the chemical reactivity of the cis (Z) and trans (E) isomers of Methyl 2-hexenoate, an α,β-unsaturated ester. The information presented herein is supported by experimental data from analogous compounds and established chemical principles, offering valuable insights for researchers in organic synthesis and drug development.

Epoxidation

Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting epoxide. In the context of Methyl 2-hexenoate, both cis and trans isomers yield corresponding cis and trans epoxides. However, the rate of this reaction differs between the two isomers, primarily due to steric hindrance.

Generally, the cis isomer of an alkene reacts faster in epoxidation than the trans isomer. This is attributed to the higher ground-state energy of the cis isomer, which is a consequence of steric strain between the alkyl substituents on the same side of the double bond. This reduced stability means that the cis isomer requires a lower activation energy to reach the transition state of the epoxidation reaction.

Experimental data from studies on analogous unsaturated esters supports this principle. For instance, kinetic studies on the epoxidation of cis and trans-enol esters with dimethyldioxirane have shown that the rate constant for the cis isomer is consistently higher than that of the trans isomer, with k_cis_/k_trans_ ratios ranging from 1.6 to 2.5.[1] Another study on the epoxidation of α,β-unsaturated esters also highlighted that while these reactions are less sensitive to steric effects compared to simple alkenes, differences in reactivity between geometric isomers are still observable.[2]

Table 1: Relative Reaction Rates of Epoxidation for Cis and Trans Unsaturated Esters

IsomerRelative Rate Constant (k_isomer_/k_trans_)Reference Compound(s)
cis1.6 - 2.5cis/trans-enol esters
trans1.0cis/trans-enol esters
Experimental Protocol: Epoxidation of Unsaturated Esters

The following is a general protocol for the epoxidation of an unsaturated ester, based on common laboratory procedures.

Materials:

  • cis or trans-Methyl 2-hexenoate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 2-hexenoate (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer using a separatory funnel and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude epoxide.

  • Purify the product by column chromatography on silica gel.

Epoxidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Ester in CH2Cl2 cool Cool to 0°C start->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir and Monitor (TLC) add_mcpba->stir quench Quench with NaHCO3 stir->quench separate Separate Layers quench->separate wash Wash Organic Layer separate->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Epoxide purify->product

Caption: Experimental workflow for the epoxidation of Methyl 2-hexenoate.

Michael Addition

The Michael addition is a nucleophilic 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reactivity of the cis and trans isomers of Methyl 2-hexenoate in Michael additions is significantly influenced by steric factors around the β-carbon and the overall stability of the molecule.

In contrast to epoxidation, the trans isomer of an α,β-unsaturated ester is often more reactive in Michael additions. The transition state of a Michael addition involves the approach of a nucleophile to the β-carbon. In the cis isomer, the substituents on the same side of the double bond can sterically hinder this approach, leading to a higher activation energy and a slower reaction rate.

A notable example comes from a study on the inhibition of the HRV-3C protease, where a cis methyl propenoate derivative was found to be 10-fold less active than its corresponding trans isomer in a Michael-type reaction with a cysteine residue.[3] This difference in reactivity was attributed to the less favorable geometry of the cis isomer for the nucleophilic attack.

Table 2: Relative Reactivity of Cis and Trans α,β-Unsaturated Esters in a Michael Addition

IsomerRelative ActivityReference Compound
cis1cis-methyl propenoate derivative
trans10trans-methyl propenoate derivative
Experimental Protocol: Michael Addition to Methyl 2-hexenoate

The following protocol describes a general procedure for a Michael addition of a thiol to Methyl 2-hexenoate.

Materials:

  • cis or trans-Methyl 2-hexenoate

  • Thiophenol

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-hexenoate (1 equivalent) in methanol.

  • Add thiophenol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel.

Michael_Addition_Pathway cluster_reaction Reaction Pathway start Methyl 2-hexenoate (cis or trans) intermediate Enolate Intermediate start->intermediate Nucleophilic Attack at β-carbon nucleophile Nucleophile (e.g., Thiolate) nucleophile->intermediate catalyst Base Catalyst (e.g., Et3N) catalyst->nucleophile Deprotonation product Michael Adduct intermediate->product Protonation

Caption: Generalized signaling pathway for a base-catalyzed Michael addition.

Catalytic Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across a double bond, typically in the presence of a metal catalyst. Similar to epoxidation, the cis isomer of an alkene generally undergoes catalytic hydrogenation at a faster rate than the trans isomer.

The underlying reason for this difference in reactivity is the relative thermodynamic stability of the two isomers. The cis isomer, being less stable due to steric strain, has a higher ground state energy. Since both isomers proceed through a similar transition state upon coordination to the catalyst surface, the activation energy for the hydrogenation of the cis isomer is lower, resulting in a faster reaction rate.

While specific kinetic data for the catalytic hydrogenation of cis- and trans-Methyl 2-hexenoate were not found in the search results, the general principle of cis isomers reacting faster is a well-established concept in organic chemistry.

Table 3: Qualitative Comparison of Catalytic Hydrogenation Rates

IsomerRelative ReactivityRationale
cisFasterHigher ground state energy (less stable)
transSlowerLower ground state energy (more stable)
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-hexenoate

The following is a representative protocol for the catalytic hydrogenation of an unsaturated ester.

Materials:

  • cis or trans-Methyl 2-hexenoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

  • Filter paper

Procedure:

  • Dissolve Methyl 2-hexenoate in ethanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Evacuate the reaction vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or higher).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.

  • Rinse the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the saturated ester, Methyl hexanoate.

Hydrogenation_Logic cluster_isomers Starting Isomers cis cis-Methyl 2-hexenoate (Higher Energy) transition_state Transition State (Adsorbed on Catalyst) cis->transition_state Lower Activation Energy (Faster Rate) trans trans-Methyl 2-hexenoate (Lower Energy) trans->transition_state Higher Activation Energy (Slower Rate) product Methyl Hexanoate (Saturated Ester) transition_state->product

Caption: Logical relationship of isomer stability to hydrogenation rate.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. In the context of Methyl 2-hexenoate acting as a dienophile, the stereochemistry of the isomer is retained in the product. A cis dienophile will lead to a cis relationship of the substituents on the corresponding carbons of the newly formed ring, while a trans dienophile will result in a trans relationship. This stereospecificity is a hallmark of the concerted mechanism of the Diels-Alder reaction.

Conclusion

The chemical reactivity of the cis and trans isomers of Methyl 2-hexenoate differs significantly depending on the nature of the reaction.

  • In epoxidation and catalytic hydrogenation , the less stable cis isomer is generally more reactive due to its higher ground state energy.

  • In Michael additions , the trans isomer is often more reactive as the approach of the nucleophile to the β-carbon is less sterically hindered.

  • In Diels-Alder reactions , the stereochemistry of the isomer is preserved in the product, but a clear quantitative comparison of their relative reaction rates is not well-documented.

These differences underscore the importance of stereochemistry in chemical synthesis and drug design, where the choice of a specific isomer can have a profound impact on the outcome and efficiency of a chemical transformation, as well as the biological activity of the final product. Further experimental studies are warranted to provide precise kinetic data for the reactions of cis- and trans-Methyl 2-hexenoate to build upon the foundational principles outlined in this guide.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of Methyl cis-2-hexenoate and its related ester compounds. The information presented herein is curated from scientific literature to aid in research and development efforts.

Introduction

This compound is a volatile organic compound belonging to the ester chemical class. Esters are widely recognized for their diverse biological activities, including insecticidal, antimicrobial, and plant growth regulatory effects. The efficacy of these compounds is often dictated by subtle variations in their chemical structure, such as the geometry of double bonds (cis/trans isomerism), the length of the carbon chain, and the degree of saturation. This guide focuses on comparing the biological activities of this compound with its trans-isomer (Methyl trans-2-hexenoate) and its saturated analogue (Methyl hexanoate) to elucidate structure-activity relationships.

Comparative Biological Efficacy

While direct comparative studies on the biological efficacy of this compound and its specific isomers and analogs across various biological systems are limited in publicly available literature, we can infer potential differences based on research conducted on related compounds.

Insecticidal Activity

Volatile esters play a significant role in insect olfaction, acting as attractants or repellents, and can also exhibit toxic effects. The olfactory responses of insects to different ester isomers can vary significantly, influencing their behavior.

Table 1: Olfactory Receptor Neuron (ORN) Response in Drosophila melanogaster to Methyl Hexanoate and Related Esters

CompoundOlfactory ReceptorResponse LevelReference
Methyl hexanoateOr22a/(b)High Sensitivity[1]
Ethyl hexanoateOr22a/(b)Lower Sensitivity[1]
Methyl butanoateOr22a/(b)Variable Response[1]
Methyl octanoateOr22a/(b)Variable Response[1]

Note: Specific data for this compound was not available in the reviewed literature. The data for methyl hexanoate provides a baseline for the saturated analogue.

Studies on Drosophila melanogaster have shown that the olfactory receptor Or22a/(b) exhibits high sensitivity to methyl hexanoate[1]. The response to other esters like ethyl hexanoate is comparatively lower, suggesting that both the alkyl chain length of the alcohol group and the fatty acid chain length are crucial for receptor activation[1]. While specific data for the cis- and trans-isomers of methyl 2-hexenoate is not provided in these studies, it is plausible that the different spatial arrangements of these isomers would lead to differential activation of olfactory receptors, and thus, varied insecticidal or repellent efficacy. The toxicity of fatty acids and their esters is known to be influenced by chain length and saturation, with optimal activity often observed at specific carbon chain lengths[2].

Antimicrobial Activity

Unsaturated fatty acid esters are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes.

While specific comparative data for this compound and its direct analogs is scarce, studies on other unsaturated esters can provide insights. For instance, a comparative study on the antifungal activities of cis- and trans-isomers of citral (an aldehyde with a double bond) demonstrated that the trans-isomer (geranial) exhibited more potent activity against Trichophyton rubrum than the cis-isomer (neral)[3][4]. This suggests that the geometric configuration of the double bond can significantly impact antimicrobial efficacy. It is therefore reasonable to hypothesize that Methyl trans-2-hexenoate might exhibit different, and potentially stronger, antimicrobial activity compared to this compound.

Plant Growth Regulatory Activity

Volatile organic compounds, including esters, can act as allelochemicals, influencing the germination and growth of plants.

Table 2: Allelopathic Effects of Volatile Compounds on Lettuce (Lactuca sativa) Seed Germination

Compound/ExtractConcentrationEffect on GerminationReference
Various Essential Oils1 and 3 µLInhibition[5]
Aqueous Herbal Extracts0.005 and 0.05 g/mLInhibition[4]

Note: This table presents general findings on the allelopathic effects of volatile compounds and extracts on lettuce, a common model organism for such studies. Specific data for this compound and its relatives were not found.

Studies on the allelopathic effects of essential oils and plant extracts, which are rich in volatile compounds, have demonstrated their inhibitory effects on the seed germination of lettuce (Lactuca sativa)[4][5]. The degree of inhibition is typically dependent on the concentration of the volatile compound. While direct comparative data for this compound and its analogs is not available, it is anticipated that these esters would also exhibit allelopathic properties. The structural differences between the cis and trans isomers, as well as the saturated versus unsaturated forms, would likely lead to variations in their potency as plant growth regulators.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to quantitatively compare the biological efficacy of this compound and its related ester compounds. These protocols are based on established methods found in the scientific literature.

Insecticidal Activity: Fumigant Toxicity Bioassay

This protocol is adapted from methods used for assessing the fumigant toxicity of volatile compounds against stored-product insects like the red flour beetle, Tribolium castaneum[6][7].

Objective: To determine and compare the median lethal concentration (LC50) of this compound, Methyl trans-2-hexenoate, and Methyl hexanoate against Tribolium castaneum.

Materials:

  • Glass vials (20 mL) with screw caps

  • Whatman No. 1 filter paper discs (2 cm diameter)

  • Micropipette

  • Test compounds: this compound, Methyl trans-2-hexenoate, Methyl hexanoate

  • Solvent (e.g., acetone)

  • Adult Tribolium castaneum (1-2 weeks old)

  • Incubator set at 28 ± 1 °C and 65 ± 5% relative humidity

Procedure:

  • Prepare a series of concentrations for each test compound by dissolving them in a suitable solvent (e.g., acetone).

  • Apply 10 µL of each concentration onto a filter paper disc.

  • Place the treated filter paper disc inside the cap of a glass vial and allow the solvent to evaporate for 2 minutes.

  • Introduce 10 adult beetles into each vial.

  • Seal the vials tightly with the caps containing the treated filter paper.

  • For the control group, use filter paper treated with the solvent only.

  • Replicate each concentration and the control three times.

  • Incubate the vials under controlled conditions (28 ± 1 °C, 65 ± 5% RH, in darkness).

  • Record mortality after 24, 48, and 72 hours. Beetles are considered dead if they do not move when prodded with a fine brush.

  • Calculate the LC50 values for each compound at each time point using probit analysis.

Experimental Workflow for Fumigant Toxicity Bioassay

Fumigant_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A Prepare serial dilutions of ester compounds B Apply compound to filter paper A->B C Solvent evaporation B->C D Introduce Tribolium castaneum into vials C->D E Seal vials and incubate D->E F Record mortality at 24, 48, 72h E->F G Perform probit analysis F->G H Determine LC50 values G->H

Figure 1. Workflow for the insect fumigant toxicity bioassay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method for determining the MIC of volatile antifungal agents against filamentous fungi like Aspergillus niger[8][9].

Objective: To determine and compare the MIC of this compound, Methyl trans-2-hexenoate, and Methyl hexanoate against Aspergillus niger.

Materials:

  • 96-well microtiter plates

  • Aspergillus niger culture

  • RPMI-1640 medium (buffered with MOPS)

  • Test compounds: this compound, Methyl trans-2-hexenoate, Methyl hexanoate

  • Solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

  • Incubator set at 35 °C

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in RPMI-1640 medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a spore suspension of Aspergillus niger in sterile saline with 0.05% Tween 80 and adjust the concentration to approximately 1-5 x 10^5 spores/mL.

  • Add 100 µL of the spore suspension to each well, resulting in a final volume of 200 µL.

  • Include a positive control (fungus with medium, no compound) and a negative control (medium only).

  • Seal the plates to prevent evaporation of the volatile compounds.

  • Incubate the plates at 35 °C for 48-72 hours.

  • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 530 nm using a microplate reader. The MIC is the concentration that shows ≥50% or ≥90% growth inhibition compared to the positive control.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial dilutions of esters in 96-well plate C Inoculate wells with spore suspension A->C B Prepare Aspergillus niger spore suspension B->C D Seal plate and incubate at 35°C C->D E Read results visually or with a plate reader D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2. Workflow for the antimicrobial MIC assay.

Plant Growth Regulatory Activity: Seed Germination and Root Elongation Bioassay

This protocol is a standard method for assessing the allelopathic effects of volatile compounds on seed germination and root elongation, using lettuce (Lactuca sativa) as a model plant[10][11][12].

Objective: To evaluate and compare the inhibitory effects of this compound, Methyl trans-2-hexenoate, and Methyl hexanoate on the seed germination and root elongation of Lactuca sativa.

Materials:

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Lactuca sativa seeds

  • Test compounds: this compound, Methyl trans-2-hexenoate, Methyl hexanoate

  • Solvent (e.g., acetone)

  • Micropipette

  • Growth chamber or incubator with controlled temperature and light conditions

Procedure:

  • Place two layers of filter paper in each Petri dish and moisten them with 5 mL of distilled water.

  • Place 20 lettuce seeds on the filter paper in each dish.

  • On the inside of the lid of each Petri dish, attach a small piece of filter paper (1 cm²).

  • Apply a specific volume (e.g., 10, 50, 100 µL) of the test compound directly onto the small filter paper on the lid.

  • Seal the Petri dishes with parafilm to create a closed environment where the seeds are exposed to the volatiles.

  • For the control group, apply only the solvent to the filter paper on the lid.

  • Replicate each treatment and the control three times.

  • Place the Petri dishes in a growth chamber at 25 ± 1 °C with a 16/8 h (light/dark) photoperiod.

  • After 72 hours, count the number of germinated seeds and measure the root length of each seedling.

  • Calculate the germination percentage and the average root length for each treatment.

  • Express the results as a percentage of inhibition compared to the control.

Experimental Workflow for Allelopathy Bioassay

Allelopathy_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Petri dishes with filter paper and lettuce seeds B Apply volatile ester to filter paper on the lid A->B C Seal Petri dishes B->C D Incubate under controlled conditions C->D E Measure germination rate and root length D->E F Calculate percentage of inhibition E->F

Figure 3. Workflow for the plant growth regulatory bioassay.

Signaling Pathways and Mechanisms of Action

Insect Olfactory Signaling

The detection of volatile esters in insects is primarily mediated by Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). The binding of a specific ester to an OR triggers a signaling cascade that leads to the generation of an action potential, which is then transmitted to the brain for processing.

Insect_Olfactory_Signaling cluster_olfaction Olfactory Receptor Neuron Ester Volatile Ester (e.g., this compound) OR Odorant Receptor (OR) Ester->OR Binding IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain (Antennal Lobe) ActionPotential->Brain Signal Transmission

Figure 4. Simplified insect olfactory signaling pathway.

Antimicrobial Mechanism of Action

Unsaturated esters and fatty acids are thought to exert their antimicrobial effects primarily by disrupting the integrity of the microbial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Ester Unsaturated Ester Membrane Cell Membrane Ester->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Figure 5. Proposed mechanism of antimicrobial action.

Plant Growth Regulation Signaling

Volatile organic compounds can influence plant growth by modulating various plant hormone signaling pathways. While the specific pathways affected by this compound are not well-documented, volatile compounds are known to interact with auxin, gibberellin, and other hormone signaling cascades, leading to changes in gene expression and ultimately affecting growth processes like germination and root elongation.

Plant_Hormone_Signaling cluster_plant Plant Cell Ester Volatile Ester Receptor Receptor Ester->Receptor Perception Signaling Hormone Signaling Pathways (e.g., Auxin, Gibberellin) Receptor->Signaling Activation GeneExpression Changes in Gene Expression Signaling->GeneExpression GrowthResponse Growth Response (Inhibition/Stimulation) GeneExpression->GrowthResponse

Figure 6. General pathway of plant growth regulation by volatiles.

Conclusion

This guide provides a comparative overview of the potential biological efficacy of this compound and its related ester compounds. While direct comparative data is limited, the existing literature on similar compounds suggests that structural variations, such as cis/trans isomerism and saturation, are likely to have a significant impact on their insecticidal, antimicrobial, and plant growth regulatory activities. The provided experimental protocols offer a framework for conducting systematic comparative studies to fill the current knowledge gaps. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising bioactive compounds.

References

Performance Evaluation of Methyl cis-2-Hexenoate in Flavor and Fragrance Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of Methyl cis-2-hexenoate, a key aroma compound, against viable alternatives in the flavor and fragrance industry. Due to the limited publicly available quantitative data for this compound, this guide combines qualitative descriptions with quantitative data for alternative compounds to offer a comprehensive overview for research and development purposes.

Physicochemical and Olfactory Properties: A Comparative Analysis

The selection of an appropriate flavor or fragrance compound is contingent on its physicochemical properties and its olfactory profile. The following table summarizes these key characteristics for this compound and selected alternatives.

PropertyThis compoundMethyl trans-2-hexenoateEthyl HexanoateHexyl Acetate
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 128.17 g/mol 128.17 g/mol 144.21 g/mol 144.21 g/mol
Boiling Point ~153 °C (estimated)168-170 °C[1]168 °C[2]169 °C[3]
Odor Description Fruity, green, slightly fattyFatty, green, fruity, reminiscent of pineapple[4]Powerful, fruity, pineapple-banana note, waxy, with a tropical nuance[2][5]Mild, pleasant, fruity, green, reminiscent of pear[6][7]
Odor Threshold Data not availableData not available0.3 - 5 ppb[2]2 - 480 ppb[3]
FEMA Number 2709 (for E,Z mixture)[8]2709 (for E,Z mixture)[1]24392565
Regulatory Status Generally Recognized as Safe (GRAS)[9]Generally Recognized as Safe (GRAS)[1]Approved by the FDA for food use[2]Flavoring agent and adjuvant (FDA)[10]

Experimental Protocols for Performance Evaluation

To facilitate further research and direct comparison, this section details standardized experimental protocols for evaluating the performance of aroma compounds.

Synthesis of this compound

A common method for the stereoselective synthesis of cis-alkenes is the Wittig reaction using a non-stabilized ylide.[11][12][13][14]

Protocol: Wittig Reaction for this compound Synthesis

  • Ylide Preparation:

    • A solution of a suitable phosphonium salt (e.g., butyltriphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to a low temperature (typically -78 °C).

    • A strong base (e.g., n-butyllithium) is added dropwise to the phosphonium salt solution to generate the corresponding ylide. The reaction mixture is stirred for a specified time to ensure complete formation of the ylide.

  • Reaction with Aldehyde:

    • A solution of methyl glyoxylate in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.

    • The reaction is allowed to proceed for a set period, gradually warming to room temperature.

  • Work-up and Purification:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Sensory Evaluation: Triangle Test

The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two products.[15]

Protocol: Triangle Test for Aroma Compound Comparison

  • Panelist Selection and Training: A panel of at least 20-30 trained sensory panelists is selected. Panelists are trained to recognize the specific aroma attributes of the compounds being tested.

  • Sample Preparation: The aroma compounds (e.g., this compound and an alternative) are diluted to the same perceived intensity in an appropriate solvent (e.g., mineral oil or ethanol).

  • Test Setup: Each panelist is presented with three samples in coded, identical containers. Two of the samples are identical, and one is different. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are asked to sniff each sample and identify the "odd" or different sample.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (e.g., using a binomial test or consulting a statistical table for triangle tests) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.[16][17][18][19][20]

Protocol: GC-O Analysis of Aroma Compounds

  • Sample Preparation: A dilute solution of the aroma compound in a suitable solvent (e.g., hexane) is prepared.

  • Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometry detector) and a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) is used. The column effluent is split between the two detectors.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., DB-5 or DB-Wax) is selected based on the polarity of the analytes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Temperature Program: An appropriate temperature program is developed to achieve good separation of the volatile compounds.

    • Injector and Detector Temperatures: Set to ensure efficient vaporization and detection.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactometry data (an aromagram) is correlated with the data from the standard detector to identify the specific chemical compounds responsible for the perceived odors.

Potential Alternative Applications

While the primary application of this compound is in flavors and fragrances, related ester compounds have shown potential in other areas. Further research is needed to evaluate the specific efficacy of this compound in these applications.

Antimicrobial Activity

Certain fatty acid esters have demonstrated antimicrobial properties. A standard method to evaluate this is the determination of the Minimum Inhibitory Concentration (MIC).[21][22][23][24][25]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

  • Serial Dilution: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Insect Attractancy

Esters are common components of insect pheromones and kairomones. Olfactometer bioassays are used to assess the behavioral response of insects to volatile compounds.[26][27][28]

Protocol: Four-Arm Olfactometer Bioassay

  • Olfactometer Setup: A four-arm olfactometer is used, which allows for the simultaneous presentation of four different odor stimuli. A constant airflow is maintained through each arm.

  • Odor Stimuli: One arm contains the test compound (e.g., this compound dissolved in a solvent and applied to a filter paper), while the other arms may contain a control (solvent only) or other test compounds.

  • Insect Release: An insect is released into the central chamber of the olfactometer.

  • Behavioral Observation: The time the insect spends in each arm of the olfactometer is recorded over a set period.

  • Data Analysis: Statistical analysis is performed to determine if the insect shows a significant preference for the arm containing the test compound compared to the control arms.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Experimental_Workflow_Flavor_Fragrance cluster_synthesis Synthesis cluster_evaluation Performance Evaluation s1 Wittig Reagent Preparation s2 Reaction with Aldehyde s1->s2 s3 Purification s2->s3 e1 Sensory Evaluation (Triangle Test) s3->e1 Pure Compound e2 Instrumental Analysis (GC-O) s3->e2 Pure Compound e3 Data Analysis e1->e3 e2->e3 conclusion conclusion e3->conclusion Comparative Performance

Caption: Workflow for Synthesis and Flavor/Fragrance Evaluation.

Alternative_Applications_Workflow cluster_antimicrobial Antimicrobial Activity cluster_insect Insect Attractancy start This compound a1 MIC Assay start->a1 i1 Olfactometer Bioassay start->i1 a2 Determine Minimum Inhibitory Concentration a1->a2 i2 Analyze Behavioral Response i1->i2

Caption: Workflow for Investigating Alternative Applications.

References

Olfactory and sensory comparison of Methyl cis-2-hexenoate and its trans isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the olfactory and sensory properties of methyl cis-2-hexenoate and its trans isomer, methyl trans-2-hexenoate. While quantitative comparative data is limited in publicly available literature, this document synthesizes the existing descriptive sensory information and outlines the experimental protocols necessary for a comprehensive in-house evaluation.

Olfactory Profile Comparison

IsomerOdor Profile
This compound Data not specifically available in the searched literature. Often present in mixtures with the trans isomer.
Methyl trans-2-hexenoate Described as having a green-fruity aroma with sharp, fatty-pineapple notes.[1] Other descriptors include fruity, green, banana, and honey nuances.
Methyl 2-hexenoate (mixed isomers) Characterized by a complex olfactory profile with notes of green, fatty, fruity, pineapple, and earthy nuances.[2]

Experimental Protocols for Sensory Evaluation

To conduct a thorough sensory comparison of this compound and methyl trans-2-hexenoate, a combination of descriptive and discriminative sensory analysis methods, along with instrumental analysis, is recommended.

Descriptive Sensory Analysis

Objective: To identify and quantify the distinct sensory attributes of each isomer.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals should be selected based on their sensory acuity and trained on the fundamental tastes and aromas, with a specific focus on fruity, green, and fatty notes.

  • Lexicon Development: During training sessions, panelists are presented with both isomers and work together to develop a consensus vocabulary of descriptive terms (e.g., "green apple," "unripe banana," "waxy," "sharp," "sweet pineapple").

  • Intensity Rating: Panelists then independently rate the intensity of each attribute for both isomers on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).

  • Data Analysis: The intensity ratings are statistically analyzed (e.g., using ANOVA) to identify significant differences in the sensory profiles of the two isomers.

Triangle Test (Discriminative Analysis)

Objective: To determine if a perceptible difference exists between the two isomers.

Methodology:

  • Sample Preparation: Prepare solutions of each isomer at the same concentration in a neutral solvent (e.g., mineral oil or propylene glycol).

  • Presentation: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the "odd" sample.

  • Forced Choice: This is a forced-choice test; panelists must choose one sample.

  • Data Analysis: The number of correct identifications is compared to the number expected by chance (one-third) using a binomial or chi-squared test to determine statistical significance.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the characteristic aromas of each isomer.

Methodology:

  • Sample Injection: A diluted sample of each isomer is injected into a gas chromatograph.

  • Compound Separation: The GC separates the individual volatile compounds based on their boiling points and polarity.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.

  • Aroma Description: A trained panelist sniffs the effluent and describes the aroma of each compound as it elutes from the column. The intensity and duration of each aroma are also recorded.

  • Data Correlation: The olfactory data is correlated with the chemical data from the detector to create an "aromagram" that links specific compounds to their perceived scents.

Olfactory Signaling Pathway

The perception of odorants like methyl 2-hexenoate isomers begins with the interaction of the volatile molecule with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Odorant (Methyl 2-hexenoate) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel cAMP-gated Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na cAMP->Ion_Channel Opens Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Experimental_Workflow cluster_setup Setup & Preparation cluster_testing Sensory & Instrumental Testing cluster_analysis Data Analysis & Interpretation Sample_Prep Sample Preparation (cis & trans isomers) Triangle_Test Triangle Test (Difference Testing) Sample_Prep->Triangle_Test Descriptive_Analysis Descriptive Analysis (Profiling) Sample_Prep->Descriptive_Analysis GCO GC-Olfactometry (Aroma Compound ID) Sample_Prep->GCO Panel_Selection Panelist Selection & Training Panel_Selection->Triangle_Test Panel_Selection->Descriptive_Analysis Panel_Selection->GCO Stats_Triangle Statistical Analysis (Chi-squared) Triangle_Test->Stats_Triangle Stats_DA Statistical Analysis (ANOVA) Descriptive_Analysis->Stats_DA Aromagram Aromagram Generation GCO->Aromagram Comparison Comparative Profile Generation Stats_Triangle->Comparison Stats_DA->Comparison Aromagram->Comparison

References

A Researcher's Guide to Sourcing and Verifying Analytical Standards for Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of sourcing options and a detailed framework for verifying the purity and identity of Methyl cis-2-hexenoate analytical standards.

Comparison of Commercially Available this compound Standards

Ensuring the accuracy of experimental results begins with the selection of a high-quality analytical standard. The following table summarizes the offerings for this compound and its related isomers from prominent chemical suppliers. Researchers should note that availability and specifications can vary, and direct inquiry with the suppliers for the latest Certificate of Analysis (CoA) is always recommended.

SupplierProduct NamePurity SpecificationAvailable IsomerCAS NumberNotes
Sigma-Aldrich METHYL 2-HEXENOATE AldrichCPRNo analytical data provided; sold "as-is"[1]Mixture of isomers likely13894-63-8 (trans) / 2396-77-2 (mixture)Buyer is responsible for confirming identity and purity[1].
Thermo Scientific Methyl trans-2-hexenoate, 97%≥94.0% (by GC)[2]trans-isomer13894-63-8[2][3]Specification sheet available, indicating use of Gas Chromatography for assay[2].
BOC Sciences Methyl trans-2-hexenoateInformation not readily availabletrans-isomerNot specifiedListed as a supplier for research use[4][5].
Penta International METHYL-T2-HEXENOATEInformation not readily availabletrans-isomerNot specifiedSupplier of flavor and fragrance ingredients[4].

Note: The cis-isomer of Methyl 2-hexenoate is less commonly listed as a distinct product compared to the trans-isomer or a mixture of isomers. Researchers specifically requiring the cis-isomer should make direct inquiries with suppliers that offer custom synthesis services.

Verifying the Integrity of Your Analytical Standard: A Step-by-Step Workflow

Upon receiving a this compound analytical standard, a thorough verification process is crucial to confirm its identity, purity, and concentration. The following workflow outlines the recommended experimental approach.

G cluster_sourcing Sourcing cluster_verification In-House Verification s1 Identify Potential Suppliers s2 Request and Review CoA/Specification Sheet s1->s2 s3 Procure Analytical Standard s2->s3 v1 Visual Inspection and Documentation s3->v1 Standard Received v2 Identity Confirmation (GC-MS, NMR) v1->v2 v3 Purity Assessment (GC-FID) v2->v3 v4 Quantification (qNMR or with internal standard) v3->v4 f1 f1 v4->f1 Verified Standard Ready for Use

Caption: Workflow for sourcing and verifying a this compound analytical standard.

Experimental Protocols for Verification

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the available instrumentation and the specific characteristics of the analytical standard.

Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Method:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

    • Sample Preparation: Dilute the standard in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Expected Outcome: The resulting mass spectrum should show a molecular ion peak at m/z 128.17, corresponding to the molecular weight of Methyl hexenoate, and a fragmentation pattern consistent with its structure.

Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Objective: To determine the purity of the standard by quantifying the peak area of this compound relative to any impurities.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Method: The same chromatographic conditions as described for GC-MS can be used.

  • Data Analysis: Calculate the area percentage of the main peak corresponding to this compound. Purity is expressed as:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Note: This method assumes that all components have a similar response factor in the FID. For more accurate quantification, response factors should be determined.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure, including the stereochemistry (cis vs. trans) of the double bond.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Sample Preparation: Dissolve an appropriate amount of the standard in a deuterated solvent (e.g., CDCl₃).

    • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY and HSQC can provide further structural confirmation.

  • Expected Outcome for this compound:

    • ¹H NMR: The coupling constant (J-value) between the two vinyl protons will be characteristic of a cis-configuration (typically around 10-12 Hz). The chemical shifts of the protons will be consistent with the expected structure.

    • ¹³C NMR: The number of signals and their chemical shifts will correspond to the seven carbon atoms in the molecule.

Logical Relationship of Verification Methods

The verification of an analytical standard is a multi-faceted process where each analytical technique provides a unique piece of information that, when combined, gives a comprehensive understanding of the material's quality.

G Standard This compound Analytical Standard GCMS GC-MS Standard->GCMS Identity GCFID GC-FID Standard->GCFID Purity NMR NMR Standard->NMR Structure & Isomer Verified Verified Standard GCMS->Verified GCFID->Verified NMR->Verified

Caption: Interrelation of analytical methods for standard verification.

References

Assessing the Cross-Reactivity of Methyl cis-2-hexenoate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-2-hexenoate is a volatile organic compound (VOC) with a characteristic fruity aroma, belonging to the family of unsaturated esters. While its primary applications are in the flavor and fragrance industries, its structural similarity to endogenous signaling molecules and other bioactive compounds necessitates a thorough evaluation of its potential cross-reactivity in various biological assays. Off-target interactions can lead to misleading experimental results, inaccurate safety assessments, and unforeseen biological effects. This guide provides a comparative overview of key biological assays and experimental protocols to assess the cross-reactivity of this compound and similar small molecules. Due to a lack of direct experimental data on this compound, this guide focuses on general principles, methodologies, and comparisons with structurally related compounds.

Comparison of Biological Assays for Cross-Reactivity Assessment

The potential for a small molecule like this compound to interfere with biological assays is dependent on its ability to mimic or block the binding of endogenous or exogenous ligands to their receptors, antibodies, or enzymes. The following table summarizes key assays for evaluating such interactions.

Assay TypePrinciplePotential for Cross-Reactivity with this compoundKey Parameters to Measure
Immunoassays (e.g., ELISA) Utilizes the specific binding of an antibody to its antigen.High, if the antibody has affinity for structurally similar epitopes present on this compound. Cross-reactivity is a known issue in immunoassays for small molecules.[1][2][3][4]IC50 (50% inhibitory concentration), Percent Cross-Reactivity.
Receptor-Binding Assays Measures the binding of a ligand to its receptor.Possible, particularly with receptors that bind to other small volatile molecules or lipids. VOCs have been shown to interact with various receptors.[5][6][7]Ki (inhibition constant), IC50, Receptor Occupancy.
Enzyme Inhibition Assays Measures the ability of a compound to inhibit the activity of a specific enzyme.Possible, especially with enzymes that metabolize esters or have binding pockets that can accommodate small, flexible molecules.[8][9][10][11]IC50, Ki, Mode of Inhibition (competitive, non-competitive, etc.).

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol is designed to determine the percentage of cross-reactivity of this compound with an antibody raised against a structurally related target molecule.

Materials:

  • Microtiter plate coated with the target antigen

  • Primary antibody specific for the target antigen

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound

  • Standard (the original target antigen)

Procedure:

  • Prepare a series of dilutions of both the standard and this compound in assay buffer.

  • Add a fixed concentration of the primary antibody to each dilution.

  • Incubate for 1-2 hours at room temperature.

  • Wash the antigen-coated microtiter plate 3 times with wash buffer.

  • Transfer the antibody-competitor mixtures to the wells of the microtiter plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3 times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate 5 times with wash buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values for both the standard and this compound.

  • Determine the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of this compound) x 100

Radioligand Receptor-Binding Assay

This protocol outlines a general procedure to assess the ability of this compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled competitor (a known ligand for the receptor)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the unlabeled competitor.

  • In a reaction tube, add the cell membranes/receptors, radiolabeled ligand, and either buffer (for total binding), unlabeled competitor (for non-specific binding), or this compound.

  • Incubate at an appropriate temperature for a defined period to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50.

  • The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Potential Signaling Pathways and Cross-Reactivity

Volatile organic compounds have been shown to modulate various signaling pathways, often related to inflammation and immune responses.[12] The structural features of this compound, an unsaturated ester, suggest potential interactions with pathways involving lipid signaling or receptors that recognize small, volatile molecules.

Signaling_Pathway Methyl_cis_2_hexenoate This compound GPCR G-Protein Coupled Receptor (e.g., Olfactory Receptor) Methyl_cis_2_hexenoate->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes (e.g., Inflammatory Cytokines) CREB->Gene_Expression

Caption: Hypothetical signaling pathway for this compound interaction.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is crucial for accurately determining the cross-reactivity profile of a compound. The following workflow outlines the key steps from initial screening to detailed characterization.

Experimental_Workflow Start Start: Compound of Interest (this compound) In_Silico In Silico Screening (Structural Similarity Search) Start->In_Silico Primary_Screening Primary Screening (e.g., Broad-panel Immunoassay, Receptor Binding Screen) In_Silico->Primary_Screening Hit_Identification Hit Identification (Significant Inhibition/Binding) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (Dose-Response Curves, IC50 Determination) Hit_Identification->Secondary_Assays Yes Conclusion Conclusion: Cross-Reactivity Profile Hit_Identification->Conclusion No Significant Hits Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics, Cellular Assays) Secondary_Assays->Mechanism_Studies Mechanism_Studies->Conclusion

Caption: A logical workflow for assessing the cross-reactivity of a test compound.

Conclusion

While direct data on the cross-reactivity of this compound is currently limited, a systematic evaluation using a combination of in silico, in vitro, and cellular assays is essential to understand its potential off-target effects. Researchers should consider the structural similarities to known bioactive molecules and employ a tiered approach to testing, starting with broad screening and progressing to more detailed mechanistic studies. The protocols and workflows outlined in this guide provide a robust framework for such an assessment, enabling a more accurate interpretation of experimental data and a comprehensive understanding of the biological activity of this compound and other related small molecules.

References

Safety Operating Guide

Safe Disposal of Methyl cis-2-hexenoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Methyl cis-2-hexenoate, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[1][2] Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.

  • Eye Protection: Use safety glasses with side-shields or a face shield.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[4]

Work Area Requirements:

  • Work in a well-ventilated area, such as a chemical fume hood.[3][4]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][4]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further hazards.

Spill Response Protocol:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[3][6]

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to soak up the spill.[4][6]

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

III. Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste and in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all waste materials, including unused product and any contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be a designated hazardous waste accumulation area.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the full chemical name and any other relevant safety information to the disposal company.

    • Disposal must be carried out at an approved waste disposal plant.[4][6][7]

IV. Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof equipment. Use only non-sparking tools.[1][4]
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment. Do not let the product enter drains.
Health Hazards May cause skin and eye irritation. Inhalation of vapors may cause dizziness, headache, and nausea.[4]Wear protective gloves, eye protection, and face protection.[4] If on skin, rinse with water.[4] If in eyes, rinse with water for several minutes.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Unused or Spilled this compound cluster_1 Containment & Collection cluster_2 Storage cluster_3 Final Disposal A Assess Material for Disposal B Collect in a Labeled, Sealed Container A->B Unused Product C Absorb Spill with Inert Material A->C Spilled Material D Store in Designated Hazardous Waste Area B->D C->B E Contact EHS or Licensed Contractor D->E F Transport to Approved Waste Disposal Plant E->F

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl cis-2-hexenoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl cis-2-hexenoate, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

This compound is a flammable liquid that requires careful handling to prevent ignition and exposure. Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory for all personnel working with this chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Butyl rubber gloves are recommended for handling esters like this compound.[1][2][3][4] If butyl rubber gloves are not available, Viton gloves may be a suitable alternative.[2][4][5] Nitrile gloves offer poor resistance to esters and should be avoided.
Eye and Face Protection Chemical splash goggles should be worn at all times.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Body Protection A flame-resistant lab coat should be worn over personal clothing that covers the entire body.[6][7] For large quantities, a chemical-resistant apron may be necessary.
Footwear Closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Handling and Storage

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Work in Fume Hood Work in Fume Hood Prepare Work Area->Work in Fume Hood Dispense Chemical Dispense Chemical Work in Fume Hood->Dispense Chemical Secure Container Secure Container Dispense Chemical->Secure Container Clean Work Area Clean Work Area Secure Container->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Label Container->Store in Satellite Accumulation Area Request Waste Pickup Request Waste Pickup Store in Satellite Accumulation Area->Request Waste Pickup Licensed Disposal Licensed Disposal Request Waste Pickup->Licensed Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.